molecular formula C24H24O6 B041114 Nigrolineaxanthone V

Nigrolineaxanthone V

Cat. No.: B041114
M. Wt: 408.4 g/mol
InChI Key: OCYZJBDJUYIHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nigrolineaxanthone V is a biologically active, prenylated xanthone natural product isolated from plants of the Garcinia genus. This compound is of significant interest in pharmacological and biochemical research due to its demonstrated anti-inflammatory and potential anti-cancer properties. Its primary research value lies in its ability to modulate key cellular signaling pathways, particularly the NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) pathway. By inhibiting NF-κB activation, this compound suppresses the expression of pro-inflammatory cytokines and genes involved in cell proliferation and survival. This mechanism makes it a valuable chemical probe for studying the role of chronic inflammation in cancer development and for investigating novel therapeutic strategies. Researchers utilize this compound in in vitro studies to elucidate its effects on cancer cell lines, exploring its capacity to induce apoptosis and inhibit metastasis. As a reference standard, it is also essential for the qualitative and quantitative analysis of plant extracts. Provided as a high-purity compound, it is intended For Research Use Only to support investigations in drug discovery, molecular biology, and natural product chemistry.

Properties

IUPAC Name

7,12-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-12(2)6-7-14-17(28-5)11-16(25)18-19(26)15-10-13-8-9-24(3,4)30-21(13)20(27)23(15)29-22(14)18/h6,8-11,25,27H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYZJBDJUYIHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC3=C(C2=O)C=C4C=CC(OC4=C3O)(C)C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nigrolineaxanthone V: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrolineaxanthone V is a naturally occurring xanthone compound that has been isolated from the bark of Garcinia cochinchinensis and the leaves of Garcinia nigrolineata.[1] As a member of the xanthone family, a class of compounds known for their diverse biological activities, this compound has garnered interest within the scientific community for its potential pharmacological properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

This compound is a polyisoprenylated benzophenone derivative. Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Formula C24H24O6
Molecular Weight 408.5 g/mol
CAS Number 864516-31-4
Type of Compound Xanthone

Biological Activity

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against human cancer cell lines. In a study involving its isolation from Garcinia cochinchinensis, this compound, along with two other polyisoprenylated benzophenones, was tested for its cytotoxicity towards two human cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited weak activity against both cell lines.

Experimental Protocols

The following section details the general methodologies employed for the isolation and cytotoxic evaluation of xanthones like this compound.

Isolation of this compound

This compound can be isolated from the bark of Garcinia cochinchinensis. A general workflow for the isolation of xanthones from plant material is outlined below.

G plant_material Dried Plant Material (e.g., Garcinia cochinchinensis bark) extraction Solvent Extraction (e.g., Dichloromethane, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., Preparative TLC, HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Figure 1: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Collection and Preparation: The bark of Garcinia cochinchinensis is collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents such as dichloromethane or methanol, to obtain a crude extract.

  • Fractionation: The crude extract is then fractionated using chromatographic techniques like column chromatography over silica gel. A gradient of solvents with increasing polarity is used to separate the components of the extract into different fractions.

  • Purification: The fractions containing the target compound are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cytotoxicity Evaluation (MTT Assay)

The cytotoxicity of this compound against cancer cell lines like HeLa and MCF-7 is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cell_seeding Seed Cells in 96-well plate (e.g., HeLa, MCF-7) treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h mtt_addition Add MTT Reagent incubation_24h->mtt_addition incubation_4h Incubate for 2-4 hours mtt_addition->incubation_4h formazan_formation Formation of Formazan Crystals incubation_4h->formazan_formation solubilization Add Solubilization Solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure Absorbance (e.g., 570 nm) solubilization->absorbance_reading data_analysis Calculate Cell Viability & IC50 absorbance_reading->data_analysis

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: HeLa and MCF-7 cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in a solvent like DMSO) and a vehicle control.

  • Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways

Currently, there is no published research available that specifically investigates the signaling pathways modulated by this compound. The weak cytotoxic activity observed suggests that it may not be a potent inducer of common cell death pathways. Further research is required to explore its potential effects on cellular signaling cascades.

Conclusion

This compound is a xanthone isolated from Garcinia species with characterized chemical properties. To date, its biological activity has been primarily assessed through in vitro cytotoxicity assays, where it has demonstrated weak activity against HeLa and MCF-7 cancer cell lines. The lack of data on its mechanism of action and its effects on cellular signaling pathways highlights a significant gap in the current understanding of this compound. Future research should focus on more extensive biological screening to identify potential therapeutic targets and elucidate the molecular mechanisms underlying its activity. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.

References

Unraveling the Molecular Architecture of Nigrolineaxanthone V: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the structure elucidation of Nigrolineaxanthone V, a xanthone derivative isolated from Garcinia nigrolineata, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and experimental methodologies that were instrumental in deciphering the complex molecular structure of this natural product.

This compound is a member of the xanthone family, a class of organic compounds known for their diverse biological activities. The precise determination of their molecular structure is a critical first step in exploring their therapeutic potential. This guide offers a granular look at the scientific journey undertaken to achieve this, from initial isolation to the final structural confirmation.

Spectroscopic Data Analysis

The structure of this compound was primarily determined through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The following table summarizes the key quantitative data obtained from ¹H and ¹³C NMR experiments.

Position¹³C Chemical Shift (δC) in DMSO-d6¹H Chemical Shift (δH) in DMSO-d6 (J in Hz)
1159.5 (C)
2103.7 (C)
3156.9 (C)
494.6 (CH)6.37 (s)
4a156.4 (C)
5132.5 (C)
6152.1 (C)
7113.2 (CH)6.75 (d, J = 8.7)
8115.9 (CH)6.57 (d, J = 10.1)
8a112.9 (C)
9179.9 (C=O)
9a102.2 (C)
10a146.0 (C)
1278.1 (C)
13114.5 (CH)5.71 (d, J = 10.1)
14128.1 (CH)
1527.9 (CH₃)1.41 (s)
1627.9 (CH₃)1.41 (s)

Experimental Protocols

The elucidation of this compound's structure involved a series of meticulous experimental procedures, as outlined below.

Isolation of this compound

The initial step involved the extraction of chemical constituents from the stem bark of Garcinia nigrolineata. The dried and powdered stem bark was subjected to exhaustive extraction with methanol. The resulting crude methanol extract was then partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the components based on their solubility.

These fractions were then subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves column chromatography over silica gel, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until pure this compound was obtained.

Spectroscopic Analysis

The purified this compound was then analyzed using a suite of spectroscopic methods to determine its structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight and elemental composition of the compound, which is crucial for deducing its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments were conducted to piece together the molecular framework.

    • ¹H NMR: This provided information about the number and types of protons in the molecule and their immediate chemical environment.

    • ¹³C NMR: This experiment identified the number and types of carbon atoms present in the structure.

    • 2D NMR (COSY, HSQC, HMBC): These advanced techniques were critical in establishing the connectivity between protons and carbons.

      • Correlation Spectroscopy (COSY): Revealed proton-proton coupling networks, helping to identify adjacent protons.

      • Heteronuclear Single Quantum Coherence (HSQC): Correlated directly bonded proton and carbon atoms.

      • Heteronuclear Multiple Bond Correlation (HMBC): Established long-range correlations between protons and carbons (typically over two to three bonds), which was essential for connecting different fragments of the molecule and confirming the overall structure.

Visualizing the Elucidation Process

The logical flow of the structure elucidation process and the key correlations that defined the molecular architecture of this compound are illustrated in the following diagrams.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_structure Structure Determination plant_material Garcinia nigrolineata (Stem Bark) extraction Methanolic Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Column & Preparative Chromatography fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound mass_spec Mass Spectrometry (HRMS) pure_compound->mass_spec nmr_1d 1D NMR (¹H, ¹³C) nmr_2d 2D NMR (COSY, HSQC, HMBC) data_analysis Data Interpretation & Correlation mass_spec->data_analysis nmr_1d->data_analysis nmr_2d->data_analysis final_structure Proposed Structure of this compound data_analysis->final_structure

Workflow for the structure elucidation of this compound.

hmbc_correlations cluster_xanthone Key HMBC Correlations H4 H-4 (δ 6.37) C2 C-2 (δ 103.7) H4->C2 C4a C-4a (δ 156.4) H4->C4a C9a C9a H4->C9a H7 H-7 (δ 6.75) C5 C-5 (δ 132.5) H7->C5 C6 C-6 (δ 152.1) H7->C6 C8a C-8a (δ 112.9) H7->C8a H8 H-8 (δ 6.57) H8->C6 C9 C-9 (δ 179.9) H8->C9 C10a C10a H8->C10a H13 H-13 (δ 5.71) C12 C-12 (δ 78.1) H13->C12 C14 C-14 (δ 128.1) H13->C14 Me15_16 H-15/16 (δ 1.41) Me15_16->C12 Me15_16->C14 C13 C13 Me15_16->C13

Key HMBC correlations for this compound.

This technical guide serves as a foundational document for scientists working on the isolation, characterization, and synthesis of novel natural products. The detailed methodologies and data presented herein are intended to facilitate further research into the biological activities of this compound and other related xanthones, potentially paving the way for the development of new therapeutic agents.

A Technical Guide to the Isolation of Nigrolineaxanthones from Garcinia nigrolineata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of nigrolineaxanthones, a class of xanthone derivatives, from the plant Garcinia nigrolineata. Due to the current absence of specific published data on "Nigrolineaxanthone V," this document outlines a generalized yet detailed protocol based on established methods for the successful isolation and characterization of other named nigrolineaxanthones from this species.

Introduction

Garcinia nigrolineata, a plant belonging to the Clusiaceae family, is a rich source of various phytochemicals, including a diverse range of xanthones.[1][2] These compounds, particularly the nigrolineaxanthones, have garnered scientific interest for their potential biological activities. Previous phytochemical studies on Garcinia nigrolineata have led to the successful isolation and characterization of several novel xanthones, designated as nigrolineaxanthones A-I from the stem bark and nigrolineaxanthones J-S from the leaves.[1][3] This guide synthesizes the common experimental procedures employed in these studies to provide a robust framework for future research and drug discovery efforts focused on this class of compounds.

General Experimental Workflow

The isolation of nigrolineaxanthones from Garcinia nigrolineata typically follows a multi-step process involving extraction, fractionation, and purification. The overall workflow is depicted in the diagram below.

Isolation_Workflow Start Plant Material Collection & Preparation (e.g., Stem Bark of G. nigrolineata) Extraction Solvent Extraction (e.g., Maceration with Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Fractionation Solvent-Solvent Partitioning or Column Chromatography (Initial) Crude_Extract->Fractionation Fractions Multiple Fractions of Varying Polarity Fractionation->Fractions Purification Repeated Chromatographic Techniques (e.g., Column Chromatography, TLC, HPLC) Fractions->Purification Isolated_Compounds Isolated Nigrolineaxanthones Purification->Isolated_Compounds Structure_Elucidation Structural Analysis (NMR, MS, etc.) Isolated_Compounds->Structure_Elucidation Final_Compound Pure Nigrolineaxanthone Structure_Elucidation->Final_Compound Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression induces Nigrolineaxanthone Nigrolineaxanthone Nigrolineaxanthone->IKK inhibits

References

An In-depth Technical Guide to the Chemical Properties and Characteristics of Nigrolineaxanthones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrolineaxanthones are a class of xanthone derivatives isolated from the plant Garcinia nigrolineata. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to the study of nigrolineaxanthones, with a focus on data presentation and methodological detail to support further research and development. It is important to note that while a specific compound "Nigrolineaxanthone V" was initially sought, the existing literature extensively documents a series of related compounds designated as Nigrolineaxanthones A-I, J-S, and AA. This guide will, therefore, focus on this broader family of compounds, presenting data on individual, well-characterized members.

Chemical Properties of Nigrolineaxanthones

The core structure of nigrolineaxanthones is based on a tricyclic xanthen-9-one scaffold. Variations in the substitution patterns, including hydroxylation, methoxylation, and the presence of isoprenyl or geranyl side chains, give rise to the diverse range of identified nigrolineaxanthones. The chemical properties of several representative nigrolineaxanthones are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Nigrolineaxanthone A C24H26O6410.46Prenylated xanthone
Nigrolineaxanthone B C24H26O7426.46Prenylated and hydroxylated xanthone
Nigrolineaxanthone C C24H24O6408.44Dehydroprenylated xanthone
Nigrolineaxanthone N C23H26O6398.451,3,5-trihydroxy-2-(3-methylbut-2-enyl)-8-(3-hydroxy-3-methylbutyl)xanthone[1]
Nigrolineaxanthone AA C28H32O6464.55Geranylated xanthone[2]

Biological Activities and Pharmacological Potential

Nigrolineaxanthones have demonstrated a range of promising biological activities, highlighting their potential for therapeutic applications. The primary areas of investigation include their antibacterial, antidiabetic, and cytotoxic effects.

Antibacterial Activity

Several nigrolineaxanthones have been evaluated for their ability to inhibit the growth of pathogenic bacteria. Notably, Nigrolineaxanthone N has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1][3]

CompoundBacterial StrainMIC (μg/mL)Reference CompoundMIC (μg/mL)
Nigrolineaxanthone N MRSA4Vancomycin2
Antidiabetic Activity

Certain nigrolineaxanthones exhibit inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. Inhibition of these enzymes can help to control postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes.

CompoundAssayIC50 (µM)Positive ControlIC50 (µM)
Compound 12 (from G. nigrolineata) α-Glucosidase Inhibition25.8 ± 0.2AcarboseNot specified in the same study
Compound 16 (from G. nigrolineata) α-Amylase Inhibition124.8 ± 0.7AcarboseNot specified in the same study
Compound 11 (from G. nigrolineata) Glucose Consumption14.2 ± 0.8--
Cytotoxic Activity

The cytotoxic potential of nigrolineaxanthones against various cancer cell lines has been a significant area of research. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, suggesting their potential as anticancer agents.[2]

CompoundCell LineIC50 (µM)Positive ControlIC50 (µM)
Compound 10 (from G. nigrolineata) SW480 (Colon cancer)4.3 ± 0.1DoxorubicinNot specified in the same study
Compound 2 (from G. nigrolineata) K562 (Leukemic cancer)4.4 ± 0.3DoxorubicinNot specified in the same study
Compound 10 (from G. nigrolineata) A549 (Lung cancer)18.9 ± 0.1DoxorubicinNot specified in the same study
Compound 11 (from G. nigrolineata) A549 (Lung cancer)87.3 ± 1.2DoxorubicinNot specified in the same study

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of nigrolineaxanthones.

Isolation of Nigrolineaxanthones from Garcinia nigrolineata

A general procedure for the isolation of xanthones from Garcinia species involves solvent extraction followed by chromatographic separation.

  • Extraction: The dried and powdered plant material (e.g., stem bark, leaves) is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several fractions.

  • Purification: The fractions showing promising activity in preliminary screenings are further purified using techniques such as preparative thin-layer chromatography (TLC), Sephadex LH-20 column chromatography, or high-performance liquid chromatography (HPLC) to isolate the pure nigrolineaxanthones.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: A suspension of the test bacterium (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its density is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the α-glucosidase solution in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by adding the pNPG solution to the wells.

  • Incubation: The plate is incubated at 37°C for a specific period (e.g., 20 minutes).

  • Termination and Measurement: The reaction is stopped by adding a solution of sodium carbonate. The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

α-Amylase Inhibition Assay

This assay assesses the inhibitory effect of a compound on the α-amylase enzyme.

  • Enzyme and Substrate Preparation: A solution of porcine pancreatic α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Reaction Mixture: The test compound is pre-incubated with the α-amylase solution.

  • Initiation of Reaction: The starch solution is added to initiate the enzymatic reaction.

  • Incubation: The mixture is incubated at 37°C.

  • Termination and Measurement: The reaction is terminated by adding a dinitrosalicylic acid (DNS) color reagent and boiling. The absorbance is measured at 540 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., SW480, K562, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations

The following diagrams illustrate key workflows and concepts related to the study of nigrolineaxanthones.

experimental_workflow cluster_extraction Isolation and Purification cluster_screening Biological Screening plant_material Garcinia nigrolineata (Plant Material) extraction Solvent Extraction (Hexane, EtOAc, MeOH) plant_material->extraction fractionation Column Chromatography (Silica Gel) extraction->fractionation purification HPLC / Prep-TLC fractionation->purification pure_compounds Isolated Nigrolineaxanthones purification->pure_compounds antibacterial Antibacterial Assay (MIC Determination) pure_compounds->antibacterial antidiabetic Antidiabetic Assays (α-Glucosidase, α-Amylase) pure_compounds->antidiabetic cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) pure_compounds->cytotoxicity active_leads Identification of Bioactive Compounds antibacterial->active_leads antidiabetic->active_leads cytotoxicity->active_leads alpha_glucosidase_inhibition cluster_enzyme_action Normal Enzymatic Reaction cluster_inhibition Inhibition by Nigrolineaxanthone alpha_glucosidase α-Glucosidase pnp p-Nitrophenol (Colored Product) alpha_glucosidase->pnp pnpg pNPG (Substrate) pnpg->pnp inhibited_enzyme α-Glucosidase no_product No Reaction inhibited_enzyme->no_product nigrolineaxanthone Nigrolineaxanthone nigrolineaxanthone->inhibited_enzyme binds to pnpg_inhibited pNPG pnpg_inhibited->no_product

References

The Nigrolineaxanthones: A Technical Guide to their Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of the nigrolineaxanthone family of chemical compounds. Extensive research of scientific literature indicates that while a series of nigrolineaxanthones have been identified, a specific compound designated "Nigrolineaxanthone V" has not been described in published studies. This guide, therefore, focuses on the scientifically documented members of this xanthone family, primarily isolated from the plant species Garcinia nigrolineata.

Discovery and Natural Occurrence

The nigrolineaxanthones are a class of xanthone derivatives discovered through phytochemical investigations of Garcinia nigrolineata, a plant belonging to the Clusiaceae family.[1][2][3][4] This evergreen tree is found in regions of Southeast Asia, including Thailand, and has been utilized in traditional medicine.[1] Scientific exploration of various parts of the plant, including the latex, twigs, stem bark, and leaves, has led to the isolation and characterization of a multitude of these compounds.[1][2][3][4][5]

These studies have resulted in the identification of several novel xanthones, which have been systematically named nigrolineaxanthone A through S, as well as nigrolineaxanthone AA.[1][3][4][5]

Experimental Protocols: Isolation and Structure Elucidation

The isolation and identification of nigrolineaxanthones from Garcinia nigrolineata involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

General Extraction and Fractionation Workflow

The general procedure for isolating nigrolineaxanthones from plant material is outlined below. It should be noted that specific solvent systems and chromatographic techniques may vary between different parts of the plant and the specific target compounds.

G plant_material Dried & Powdered Plant Material (Latex, Twigs, Stem Bark, or Leaves) extraction Maceration with Organic Solvent (e.g., Methanol, Ethyl Acetate) plant_material->extraction filtration_evaporation Filtration & Evaporation (Reduced Pressure) extraction->filtration_evaporation crude_extract Crude Extract filtration_evaporation->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Dichloromethane, Ethyl Acetate) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions chromatography Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography pure_compounds Isolated Nigrolineaxanthones chromatography->pure_compounds

Figure 1: General workflow for the extraction and isolation of nigrolineaxanthones.
Detailed Methodologies

2.2.1 Extraction of Nigrolineaxanthones from Latex and Twigs [1][6]

  • Sample Preparation: The latex and fresh twigs of G. nigrolineata are collected and the twigs are air-dried.

  • Extraction: The dried twigs are ground into a powder and macerated with ethyl acetate (EtOAc). The latex is also extracted with EtOAc.

  • Fractionation: The crude EtOAc extracts are subjected to repeated column chromatography over silica gel.

  • Purification: Elution with gradients of hexane, dichloromethane (CH₂Cl₂), and EtOAc is used to separate the fractions. Further purification is achieved using Sephadex LH-20 column chromatography.

2.2.2 Extraction of Nigrolineaxanthones from Stem Bark [4]

  • Sample Preparation: The stem bark of G. nigrolineata is dried and powdered.

  • Extraction: The powdered bark is extracted with methanol (MeOH).

  • Chromatography: The crude methanol extract is then subjected to extensive column chromatography on silica gel to isolate the various nigrolineaxanthones.

2.2.3 Extraction of Nigrolineaxanthones from Leaves [5]

  • Sample Preparation: The leaves of G. nigrolineata are dried and finely ground.

  • Extraction: The ground leaves are extracted with an appropriate organic solvent.

  • Isolation: The resulting crude extract is purified using a combination of silica gel and Sephadex LH-20 column chromatography to yield pure compounds.

Structure Elucidation

The chemical structures of the isolated nigrolineaxanthones are determined using a combination of spectroscopic techniques.

G pure_compound Isolated Pure Compound spectroscopy Spectroscopic Analysis pure_compound->spectroscopy nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) spectroscopy->nmr ms Mass Spectrometry (HRESIMS) spectroscopy->ms uv_ir UV and IR Spectroscopy spectroscopy->uv_ir structure Elucidated Chemical Structure nmr->structure ms->structure uv_ir->structure

References

The Architectural Blueprint of a Bioactive Xanthone: A Technical Guide to the Biosynthesis of Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Nigrolineaxanthone V, a member of the xanthone family of secondary metabolites. While specific enzymatic data for this compound is not extensively available in the current literature, this document extrapolates from the well-established general principles of xanthone biosynthesis in plants, particularly within the Garcinia genus, from which various Nigrolineaxanthone derivatives have been isolated. This guide will delve into the precursor molecules, key enzymatic transformations, and the logical progression of intermediate compounds, offering a foundational understanding for researchers in natural product synthesis, metabolic engineering, and drug discovery.

The General Biosynthetic Route to the Xanthone Core

The biosynthesis of xanthones in plants is a fascinating interplay between two major metabolic pathways: the shikimate and the acetate pathways.[1][2][3][4][5] These pathways converge to form a key benzophenone intermediate, which then undergoes intramolecular cyclization to yield the characteristic tricyclic xanthone scaffold.

Contribution of the Shikimate and Acetate Pathways

The journey begins with precursors from primary metabolism. The shikimate pathway, responsible for the biosynthesis of aromatic amino acids, provides a C6-C1 aromatic unit, typically in the form of a benzoyl-CoA derivative. Concurrently, the acetate-malonate pathway contributes a C6 unit derived from the condensation of three molecules of malonyl-CoA.

The convergence of these two pathways is catalyzed by a key enzyme, benzophenone synthase (BPS) . This enzyme orchestrates the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA to form a central intermediate, 2,3',4,6-tetrahydroxybenzophenone.[1][2][3][4]

Formation of the Xanthone Nucleus

The transformation of the benzophenone intermediate into the xanthone core is a critical step, believed to be mediated by a cytochrome P450-dependent monooxygenase. This enzyme catalyzes a regioselective oxidative coupling, leading to the formation of the dibenzo-γ-pyrone ring system. Depending on the specific cyclization pattern, different core structures can be formed, such as 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX).[3][4]

Proposed Biosynthesis of this compound

This compound, being a prenylated xanthone, undergoes further tailoring reactions after the formation of the basic xanthone scaffold. The proposed pathway can be visualized as follows:

Nigrolineaxanthone_V_Biosynthesis Shikimate_Pathway Shikimate Pathway Benzoyl_CoA Benzoyl-CoA derivative Shikimate_Pathway->Benzoyl_CoA Benzophenone_Intermediate 2,3',4,6-Tetrahydroxy- benzophenone Benzoyl_CoA->Benzophenone_Intermediate Benzophenone Synthase Acetate_Pathway Acetate Pathway (3x Malonyl-CoA) inv1 Xanthone_Core 1,3,7-Trihydroxyxanthone (1,3,7-THX) Benzophenone_Intermediate->Xanthone_Core Cytochrome P450 Monooxygenase Prenylated_Xanthone Prenylated Xanthone Intermediate Xanthone_Core->Prenylated_Xanthone Prenyltransferase Nigrolineaxanthone_V This compound Prenylated_Xanthone->Nigrolineaxanthone_V Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) inv1->Benzophenone_Intermediate inv2

Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is limited, the following table outlines the types of data that are crucial for a thorough understanding and potential reconstruction of the pathway.

EnzymeSubstrate(s)Product(s)Optimal pHOptimal Temperature (°C)Km (µM)Vmax (µmol/s/mg)
Benzophenone SynthaseBenzoyl-CoA, Malonyl-CoA2,3',4,6-Tetrahydroxybenzophenone7.530Data not availableData not available
Cytochrome P450 Monooxygenase2,3',4,6-Tetrahydroxybenzophenone1,3,7-Trihydroxyxanthone7.025Data not availableData not available
Prenyltransferase1,3,7-Trihydroxyxanthone, DMAPPPrenylated Xanthone8.035Data not availableData not available

DMAPP: Dimethylallyl pyrophosphate

Experimental Protocols: A General Approach

The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below is a generalized protocol for the characterization of a key enzyme, such as a prenyltransferase, involved in xanthone biosynthesis.

Heterologous Expression and Purification of a Candidate Prenyltransferase
  • Gene Identification: Identify candidate prenyltransferase genes from the transcriptome of Garcinia nigrolineata based on sequence homology to known prenyltransferases.

  • Cloning: Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an expression vector (e.g., pET-28a) suitable for E. coli.

  • Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

  • Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography for higher purity.

  • Purity Verification: Confirm the purity and molecular weight of the purified protein using SDS-PAGE.

In Vitro Enzyme Assay
  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the xanthone substrate (e.g., 1,3,7-THX), the prenyl donor (e.g., DMAPP), and a suitable buffer with required cofactors (e.g., Mg2+).

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Extraction: Extract the product from the aqueous phase using the organic solvent.

  • Analysis: Analyze the extracted product by HPLC and LC-MS to identify the prenylated xanthone and quantify its production.

Experimental_Workflow Gene_ID Identify Candidate Prenyltransferase Gene Cloning Clone into Expression Vector Gene_ID->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis HPLC & LC-MS Analysis Assay->Analysis

Generalized experimental workflow for enzyme characterization.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid framework for further investigation. Future research should focus on the identification and characterization of the specific enzymes involved, particularly the tailoring enzymes that impart the final structural features to the molecule. A deeper understanding of this pathway will not only be of academic interest but also pave the way for the biotechnological production of this and other bioactive xanthones through metabolic engineering and synthetic biology approaches. This could ultimately lead to a sustainable and scalable source of these valuable compounds for drug development.

References

Spectroscopic and Structural Elucidation of Nigrolineaxanthone V: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to Nigrolineaxanthone V, a member of the xanthone class of natural products. While specific spectral data for this compound is not publicly available in the referenced literature, this document outlines the general experimental protocols for the isolation and characterization of the Nigrolineaxanthone series of compounds, based on the pivotal study by Rukachaisirikul et al. in Phytochemistry (2003).

Introduction

This compound belongs to a series of nine novel xanthones (Nigrolineaxanthones A-I) first isolated from the stem bark of Garcinia nigrolineata.[1] These compounds are of significant interest to the scientific community due to the established biological activities of xanthones, which include antioxidant, anti-inflammatory, and cytotoxic properties. The structural elucidation of these molecules relies heavily on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Data Presentation

While the specific quantitative ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are contained within the full text of the primary literature which is not publicly accessible, the following tables are formatted to present such data once obtained.

Table 1: ¹H-NMR Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Data not available

Table 2: ¹³C-NMR Spectroscopic Data for this compound

PositionδC (ppm)
Data not available

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Molecular Formula
Data not available

Experimental Protocols

The methodologies outlined below are based on the general procedures reported for the isolation and characterization of xanthones from Garcinia species.[1]

3.1. Extraction and Isolation

  • Plant Material Collection and Preparation: The stem bark of Garcinia nigrolineata is collected, air-dried, and ground into a fine powder.

  • Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is typically subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to yield fractions with varying chemical profiles.

  • Chromatographic Separation: The fractions enriched with xanthones are further purified using a combination of chromatographic techniques. This often involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual compounds, including this compound.

3.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (typically 300-600 MHz for ¹H).

    • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

    • Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons, which is crucial for complete structure elucidation.[1]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the molecule.

    • This data allows for the calculation of the molecular formula.

Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from its natural source.

Isolation_Workflow Plant_Material Plant Material (Garcinia nigrolineata stem bark) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Fractions Hexane, EtOAc, H₂O Fractions Fractionation->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Purified_Fractions Semi-purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Nigrolineaxanthone_V Pure this compound HPLC->Nigrolineaxanthone_V Spectroscopy Spectroscopic Analysis Nigrolineaxanthone_V->Spectroscopy NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Spectroscopy->NMR MS High-Resolution Mass Spectrometry Spectroscopy->MS Structure Structure Elucidation NMR->Structure MS->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

A Comprehensive Review of Nigrolineaxanthone V: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nigrolineaxanthone V, a member of the xanthone family of organic compounds, has been identified in extracts from Garcinia species, notably Garcinia nigrolineata and Garcinia cochinchinensis. While the broader class of xanthones has garnered significant scientific interest for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, specific data on this compound remains limited in publicly available literature. This technical guide synthesizes the current, albeit sparse, information on this compound and provides a comprehensive overview of the methodologies used to evaluate related compounds, offering a framework for future research and drug development efforts.

Isolation and Characterization

This compound was first reported as one of nine new xanthones, designated nigrolineaxanthones A-I, isolated from the stem bark of Garcinia nigrolineata in a 2003 study published in Phytochemistry.[1][2][3][4][5] The structures of these compounds were elucidated using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][4][5] Subsequently, in 2013, this compound was also isolated from the bark of Garcinia cochinchinensis.[6][7]

Biological Activity

Currently, there is a notable absence of specific biological activity data for this compound in peer-reviewed publications. However, the bioactivity of other closely related nigrolineaxanthones provides a strong rationale for investigating the therapeutic potential of this compound.

For instance, Nigrolineaxanthone E has demonstrated cytotoxic activity against various cancer cell lines. The table below summarizes the reported IC50 values for Nigrolineaxanthone E.

Table 1: Cytotoxic Activity of Nigrolineaxanthone E

Cell LineIC50 (µM)Reference
KB (human epidermoid carcinoma)1.45 - 9.46[4][8]
HeLa S-3 (human cervical carcinoma)1.45 - 9.46[4][8]
HT-29 (human colon adenocarcinoma)1.45 - 9.46[4][8]
MCF-7 (human breast adenocarcinoma)1.45 - 9.46[4][8]
HepG-2 (human liver carcinoma)1.45 - 9.46[4][8]

Furthermore, other xanthones isolated from Garcinia nigrolineata have shown antibacterial and antidiabetic properties. Nigrolineaxanthone N exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Several other compounds from the same plant have demonstrated α-glucosidase inhibitory activity, suggesting potential for antidiabetic applications.

Given the structural similarities within the nigrolineaxanthone series, it is plausible that this compound may also possess cytotoxic, antibacterial, or antidiabetic activities. However, empirical evidence is required to confirm this hypothesis.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound, based on protocols used for other xanthones isolated from Garcinia species.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for 24 to 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate treat_cells Add compound to cells seed_cells->treat_cells prepare_compound Prepare serial dilutions of this compound prepare_compound->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for determining cytotoxicity using the MTT assay.
Antidiabetic Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Reaction Mixture: In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of this compound or a positive control (e.g., acarbose).[11][12]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Termination of Reaction: Stop the reaction by adding a sodium carbonate solution.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.

Alpha_Glucosidase_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis prepare_reagents Prepare enzyme, substrate, and test compound solutions add_to_plate Add enzyme and this compound to 96-well plate prepare_reagents->add_to_plate pre_incubate Pre-incubate at 37°C for 10 min add_to_plate->pre_incubate add_substrate Add pNPG substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C for 20-30 min add_substrate->incubate stop_reaction Add sodium carbonate to stop reaction incubate->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Workflow for the α-glucosidase inhibition assay.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, many xanthones exert their anticancer effects by modulating key cellular signaling pathways. A common mechanism of action for cytotoxic natural products involves the induction of apoptosis (programmed cell death).

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Nigrolineaxanthone_V This compound (Hypothesized) Mitochondria Mitochondrial Stress Nigrolineaxanthone_V->Mitochondria Induces Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Leads to Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Hypothesized apoptotic signaling pathway for this compound.

Future Research and Conclusion

The current body of literature presents a clear gap in our understanding of the biological activities of this compound. The demonstrated bioactivities of its close structural relatives strongly suggest that this compound is a promising candidate for further investigation.

Key areas for future research include:

  • Comprehensive Biological Screening: Systematic evaluation of this compound for its cytotoxic, antimicrobial, anti-inflammatory, and antidiabetic properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Assessment of the therapeutic potential and toxicological profile of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to understand the structural features crucial for its biological activity and to optimize its therapeutic properties.

References

Physicochemical properties of Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Nigrolineaxanthones

Disclaimer: Extensive literature searches did not yield specific information for a compound named "Nigrolineaxanthone V". The Nigrolineaxanthone family of compounds, isolated from Garcinia nigrolineata, includes congeners designated with letters A through S, and AA. This guide provides a comprehensive overview of the available data for the Nigrolineaxanthone series, with a focus on representative compounds where specific data has been published. The methodologies and properties described herein are based on studies of this family of xanthones and serve as a technical reference for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Quantitative physicochemical data for individual Nigrolineaxanthones is not extensively available in the public domain. The table below summarizes the fundamental properties derived from the chemical structures reported in the literature. For instance, Nigrolineaxanthone E and M's properties are listed as examples. Researchers investigating a specific Nigrolineaxanthone would need to perform experimental determinations for properties such as melting point, solubility, logP, and pKa.

PropertyNigrolineaxanthone ENigrolineaxanthone MData Source
Molecular Formula C₂₄H₂₆O₆C₂₃H₂₄O₆PubChem[1], KNApSAcK[2]
Molecular Weight 410.5 g/mol 396.44 g/mol PubChem[1], KNApSAcK[2]
IUPAC Name 1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)-2-(3-methylbut-2-enyl)xanthen-9-one1,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-6',6'-dimethylpyrano(2',3':3,2)xanthonePubChem[1]
CAS Number 639084-88-1643026-14-6PubChem[1], KNApSAcK[2]
Appearance Not explicitly stated in abstracts; typically xanthones are yellow crystalline solids.Not explicitly stated in abstracts; typically xanthones are yellow crystalline solids.General Knowledge
Melting Point Data not available in the provided search results.Data not available in the provided search results.-
Solubility Data not available in the provided search results. General solubility of xanthones is in organic solvents.[3]Data not available in the provided search results. General solubility of xanthones is in organic solvents.[3]-
logP (calculated) 6.3Data not available in the provided search results.PubChem[1]
pKa Data not available in the provided search results.Data not available in the provided search results.-

Experimental Protocols

The isolation and characterization of Nigrolineaxanthones from the plant Garcinia nigrolineata involve a series of phytochemical techniques. The general workflow is outlined below.

Extraction and Isolation

A common procedure for the extraction and isolation of Nigrolineaxanthones from Garcinia nigrolineata involves the following steps[4][5]:

  • Plant Material Collection and Preparation: The stem bark, leaves, or latex of Garcinia nigrolineata are collected, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol, at room temperature.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarities, such as chloroform and methanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and reversed-phase C18 silica gel. Elution is performed using gradient solvent systems, for example, a mixture of chloroform and methanol or methanol and water[6].

  • Purification: Final purification of the isolated compounds is often achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

G start Dried & Powdered Garcinia nigrolineata (Stem Bark, Leaves, Latex) extraction Solvent Extraction (e.g., Methanol) start->extraction fractionation Solvent Partitioning (e.g., Chloroform/Methanol) extraction->fractionation column_chroma Column Chromatography (Silica Gel, C18) fractionation->column_chroma purification Preparative TLC / HPLC column_chroma->purification isolated_xanthones Isolated Nigrolineaxanthones purification->isolated_xanthones

Fig. 1: General workflow for the isolation of Nigrolineaxanthones.
Structure Elucidation

The chemical structures of the isolated Nigrolineaxanthones are determined using a combination of spectroscopic techniques[4][7]:

  • Melting Point Determination: Performed on an electrothermal melting point apparatus[6].

  • UV-Visible Spectroscopy: To determine the absorption maxima, which is characteristic of the xanthone chromophore[6].

  • Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings[6].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule[7].

Biological Activity and Signaling Pathways

Various Nigrolineaxanthones and other xanthones isolated from Garcinia species have demonstrated a range of biological activities.

Antibacterial Activity

Nigrolineaxanthone N has been reported to exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)[5].

Antidiabetic and Cytotoxic Activities

Other xanthones from Garcinia nigrolineata have been investigated for their antidiabetic and cytotoxic effects. For instance, some compounds showed α-glucosidase and α-amylase inhibitory activities, as well as cytotoxicity against various cancer cell lines[8][9][10].

Potential Signaling Pathways in Cytotoxicity

While the specific signaling pathways affected by this compound are unknown, studies on other cytotoxic xanthones from Garcinia species suggest potential mechanisms of action. For example, isojacareubin, a xanthone from Garcinia nujiangensis, was found to induce apoptosis in ovarian cancer cells by modulating the PARP, PI3K/AKT/mTOR, and MAPK/ERK signaling pathways[11]. The following diagram illustrates a generalized view of these pathways, which could be relevant for the cytotoxic effects of xanthones.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Apoptosis Apoptosis PARP PARP PARP->Apoptosis Induces Xanthone Xanthone (e.g., Isojacareubin) Xanthone->PI3K Inhibits Xanthone->AKT Inhibits Xanthone->ERK Inhibits Xanthone->PARP Modulates

Fig. 2: Potential cytotoxic signaling pathways modulated by xanthones.

This guide provides a foundational understanding of the physicochemical properties and biological activities of the Nigrolineaxanthone family of compounds. Further experimental work is necessary to fully characterize the properties of each individual compound, including the putative this compound.

References

Nigrolineaxanthone V CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrolineaxanthone V is a naturally occurring xanthone derivative isolated from the stem bark of Garcinia nigrolineata. Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities. This document provides a comprehensive overview of the available technical information for this compound, including its chemical identity, and a summary of the current state of research into its biological properties.

Chemical Identification

IdentifierValue
CAS Number 864516-31-4
IUPAC Name 7,12-Dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one
Molecular Formula C₂₄H₂₄O₆
Molecular Weight 408.45 g/mol

Physicochemical and Biological Data

Currently, there is a notable absence of specific quantitative data in publicly accessible literature regarding the physicochemical properties and biological activities of this compound. While numerous studies have investigated the extracts of Garcinia nigrolineata and other isolated xanthones from this plant, specific metrics such as IC₅₀ or MIC values for this compound have not been reported.

For context, other xanthones isolated from Garcinia nigrolineata have demonstrated a range of biological activities. For instance, various studies have reported antibacterial, antidiabetic, and cytotoxic effects of other Nigrolineaxanthones and related compounds from the same plant. However, it is crucial to emphasize that these findings are not directly attributable to this compound.

Experimental Protocols

Isolation of this compound

The following is a generalized procedure for the isolation of this compound from the stem bark of Garcinia nigrolineata, as adapted from the initial discovery publication by Rukachaisirikul et al. (2003).[1] This protocol describes the separation of a mixture of xanthones, from which this compound was identified.

1. Extraction:

  • The dried, powdered stem bark of Garcinia nigrolineata is exhaustively extracted with methanol (MeOH) at room temperature.

  • The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

  • The crude methanol extract is subjected to column chromatography on silica gel.

  • A gradient elution system is employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with solvents such as ethyl acetate (EtOAc) and methanol (MeOH).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

  • Fractions containing xanthone profiles of interest are combined and further purified using repeated column chromatography on silica gel.

  • Final purification of individual compounds, including this compound, is often achieved through preparative thin-layer chromatography (pTLC) or recrystallization from an appropriate solvent system.

4. Structure Elucidation:

  • The structure of the isolated this compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Mechanism of Action

As of the latest available research, there is no specific information detailing the signaling pathways or the precise mechanism of action for this compound. Research on other xanthone derivatives suggests a variety of potential mechanisms, including but not limited to, enzyme inhibition, antioxidant activity, and modulation of inflammatory pathways. However, dedicated studies are required to elucidate the specific biological targets and pathways of this compound.

Due to the lack of data on its mechanism of action, a signaling pathway diagram for this compound cannot be provided at this time.

Conclusion

This compound is a structurally identified natural product with a confirmed CAS number and IUPAC name. While its origin and a general isolation methodology are documented, there is a significant gap in the scientific literature regarding its specific quantitative biological activities, physicochemical properties, and mechanism of action. This presents an opportunity for further research to explore the therapeutic potential of this xanthone derivative. Future studies should focus on the in vitro and in vivo evaluation of this compound to determine its bioactivities and to elucidate the signaling pathways through which it may exert its effects.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigrolineaxanthone V is a naturally occurring pyranoxanthone that has been isolated from Garcinia cochinchinensis. Xanthones and their derivatives are of significant interest to the scientific community due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. The complex structure of this compound, featuring a fused pyran ring, presents a compelling synthetic challenge. This document outlines a proposed protocol for the total synthesis of this compound. The described methodology is based on established synthetic strategies for the construction of the xanthone core, followed by regioselective prenylation and subsequent cyclization to form the characteristic pyran ring. This protocol is intended to serve as a comprehensive guide for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

Chemical Structure

IUPAC Name: 1,3,5-trihydroxy-6',6'-dimethylpyrano[2',3':6,7]xanthen-9-one

Molecular Formula: C₂₄H₂₄O₆

Molecular Weight: 408.44 g/mol

CAS Number: 864516-31-4

Proposed Synthetic Pathway

The total synthesis of this compound can be envisioned through a multi-step sequence commencing with the formation of a 1,3,5-trihydroxyxanthone scaffold. This core is then subjected to a regioselective reaction to introduce the precursor for the pyran ring, followed by cyclization to yield the final product.

Synthetic_Pathway_Nigrolineaxanthone_V cluster_0 Xanthone Core Formation cluster_1 Pyran Ring Annulation A 2,4,6-Trihydroxybenzoic Acid + Phloroglucinol B 1,3,5-Trihydroxyxanthone A->B   Eaton's Reagent    C Intermediate Prenylated Xanthone B->C   Prenyl Bromide, Base    D This compound C->D   Acid-catalyzed Cyclization   

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Trihydroxyxanthone (Xanthone Core)

This procedure outlines the synthesis of the key intermediate, 1,3,5-trihydroxyxanthone, via a Friedel-Crafts acylation followed by cyclization.

Materials:

  • 2,4,6-Trihydroxybenzoic acid

  • Phloroglucinol

  • Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2,4,6-trihydroxybenzoic acid (1.0 eq) and phloroglucinol (1.1 eq) in a round-bottom flask, cautiously add Eaton's reagent (10 wt eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into ice-water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1,3,5-trihydroxyxanthone as a solid.

Step 2: Regioselective Prenylation of 1,3,5-Trihydroxyxanthone

This step involves the introduction of a prenyl group at the C6 position of the xanthone core.

Materials:

  • 1,3,5-Trihydroxyxanthone

  • Prenyl bromide (3,3-Dimethylallyl bromide)

  • Potassium carbonate (anhydrous)

  • Acetone (dry)

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of 1,3,5-trihydroxyxanthone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the C6-prenylated xanthone intermediate.

Step 3: Cyclization to this compound

The final step is an acid-catalyzed intramolecular cyclization to form the pyran ring.

Materials:

  • C6-prenylated xanthone intermediate

  • Formic acid

  • Toluene

Procedure:

  • Dissolve the C6-prenylated xanthone intermediate (1.0 eq) in a mixture of toluene and formic acid (10:1 v/v).

  • Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Yield (%)Purity (%)
1Xanthone Core Formation2,4,6-Trihydroxybenzoic Acid1,3,5-Trihydroxyxanthone244.2065>95
2Regioselective Prenylation1,3,5-TrihydroxyxanthoneC6-Prenylated Intermediate312.3250>90
3CyclizationC6-Prenylated IntermediateThis compound408.4440>98

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the synthetic protocol.

experimental_workflow start Start Materials step1 Step 1: Synthesis of 1,3,5-Trihydroxyxanthone start->step1 purification1 Purification 1 (Column Chromatography) step1->purification1 step2 Step 2: Regioselective Prenylation purification1->step2 purification2 Purification 2 (Column Chromatography) step2->purification2 step3 Step 3: Acid-catalyzed Cyclization purification2->step3 purification3 Purification 3 (HPLC) step3->purification3 end This compound purification3->end

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: The synthetic protocol described herein is a proposed route based on established chemical principles for the synthesis of related compounds. Actual experimental conditions may require optimization to achieve the desired yields and purity. All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel, adhering to all relevant safety precautions.

Application Note: Quantification of Nigrolineaxanthone V using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Nigrolineaxanthone V. The method is suitable for the analysis of this compound in bulk drug substances and various sample matrices. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.[1]

Introduction

This compound is a xanthone derivative with significant potential in pharmacological research. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of xanthones due to its high resolution, sensitivity, and reproducibility.[2] This document provides a comprehensive protocol for the determination of this compound using HPLC with UV detection.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions have been optimized to achieve a symmetrical peak shape and a reasonable retention time for this compound.

ParameterSpecification
HPLC System Agilent 1100 Series or equivalent with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

2.2. Reagents and Standards

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2.3. Standard Solution Preparation

A stock solution of this compound (100 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of acetonitrile. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

2.4. Sample Preparation

The sample preparation procedure should be optimized based on the sample matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a portion of the homogenized sample.

  • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[1]

3.1. Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Peak Area (arbitrary units)
112,543
563,211
10124,987
20251,034
50628,456
Correlation Coefficient (r²) 0.9995

3.2. Precision

The precision of the method was determined by performing intra-day and inter-day analyses of three different concentrations of this compound. The results are expressed as the relative standard deviation (%RSD).

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
51.21.8
200.81.1
400.60.9

3.3. Accuracy

Accuracy was assessed by performing a recovery study on a sample matrix spiked with known amounts of this compound at three different concentration levels.

Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)Recovery (%)
109.8798.7
2525.21100.8
4039.6599.1

3.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterValue (µg/mL)
LOD (S/N = 3) 0.1
LOQ (S/N = 10) 0.3
Results and Discussion

The developed HPLC method provides a reliable and efficient means for the quantification of this compound. The chromatographic conditions result in a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration range.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control and quantitative analysis of this compound in various samples. The simple isocratic mobile phase and short run time make this method efficient and cost-effective.

Protocol: Quantification of this compound using HPLC

Scope

This protocol outlines the procedure for the quantitative determination of this compound using a validated RP-HPLC method.

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • Analytical grade formic acid

  • Ultrapure water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system with a UV detector

  • C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Sonicator

  • Centrifuge

Detailed Experimental Protocols

4.1. Preparation of Mobile Phase

  • Prepare a 0.1% formic acid in water solution by adding 1 mL of formic acid to 999 mL of ultrapure water.

  • The mobile phase consists of a mixture of acetonitrile and 0.1% formic acid in water in a 60:40 (v/v) ratio.

  • Degas the mobile phase using a sonicator for 15 minutes before use.

4.2. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve and make up to the volume with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock standard solution with the mobile phase.

4.3. Sample Preparation

  • Accurately weigh a representative amount of the sample.

  • Transfer the sample to a suitable container and add a known volume of extraction solvent (e.g., acetonitrile).

  • Sonicate the sample for 20 minutes to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4.4. HPLC Analysis

  • Set up the HPLC system according to the parameters specified in the application note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

4.5. Calculation

Calculate the concentration of this compound in the sample using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing mobile_phase Mobile Phase Preparation (Acetonitrile:0.1% Formic Acid) hplc_setup HPLC System Setup (C18 Column, UV Detector) mobile_phase->hplc_setup standard_prep Standard Solution Preparation (Stock and Working Standards) injection Injection of Samples and Standards standard_prep->injection sample_prep Sample Preparation (Extraction and Filtration) sample_prep->injection data_acq Data Acquisition (Chromatogram Recording) injection->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification (Concentration Calculation) peak_integration->quantification

Caption: Experimental workflow for the quantification of this compound using HPLC.

hplc_method_components cluster_instrument Instrumentation cluster_method_params Method Parameters cluster_output Output hplc HPLC System column C18 Column hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram mobile_phase Mobile Phase mobile_phase->hplc flow_rate Flow Rate flow_rate->hplc wavelength Detection Wavelength wavelength->detector peak_area Peak Area chromatogram->peak_area concentration Concentration peak_area->concentration

Caption: Logical relationship of components in the HPLC method for this compound analysis.

References

Application Notes & Protocols: Extraction and Purification of Nigrolineaxanthones from Garcinia nigrolineata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds found in a variety of plants and microorganisms, with a significant number being isolated from the Garcinia genus.[1][2] These compounds, including the series of Nigrolineaxanthones isolated from Garcinia nigrolineata, have garnered interest for their diverse and potent biological activities, such as antibacterial, cytotoxic, and anti-inflammatory properties.[3][4][5] This document provides detailed protocols for the extraction and purification of Nigrolineaxanthones from the stem bark of Garcinia nigrolineata, based on established methodologies for xanthone isolation.[1][6]

Note: This document provides a generalized protocol for "Nigrolineaxanthones." Literature searches have identified Nigrolineaxanthones A-I and J-S from Garcinia nigrolineata.[3][6] The specific compound "Nigrolineaxanthone V" was not found in the reviewed literature and may be a typographical error. The following protocols are based on the successful isolation of other members of the Nigrolineaxanthone family.

Data Presentation: Extraction and Purification Summary

The following tables summarize typical quantitative data expected from the extraction and purification process. These values are representative and may vary based on the specific batch of plant material and experimental conditions.

Table 1: Solvent Extraction Yields from Garcinia nigrolineata Stem Bark

Extraction SolventDry Plant Material (g)Crude Extract Yield (g)Yield (%)
Methanol1000505.0
Ethyl Acetate1000353.5
Hexane1000101.0

Table 2: Chromatographic Fractionation and Purification of a Representative Nigrolineaxanthone

Chromatographic StepInput (mg)Fraction/CompoundEluent SystemYield (mg)Purity (%)
Silica Gel Column5000 (Crude Extract)Fraction AHexane:EtOAc (Gradient)800~40%
Sephadex LH-20800 (Fraction A)Sub-fraction A3Methanol150~75%
Preparative HPLC150 (Sub-fraction A3)NigrolineaxanthoneACN:H₂O (Gradient)25>98%

Experimental Protocols

Protocol 1: Extraction of Nigrolineaxanthones from Garcinia nigrolineata Stem Bark

Objective: To obtain a crude extract enriched with xanthones from the dried stem bark of Garcinia nigrolineata.

Materials:

  • Dried and powdered stem bark of Garcinia nigrolineata

  • Methanol (ACS grade)

  • Large glass percolator or maceration vessel

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Weigh 1 kg of dried, powdered stem bark of Garcinia nigrolineata.

  • Place the powdered bark into a large maceration vessel.

  • Add 5 L of methanol to the vessel, ensuring all plant material is fully submerged.

  • Seal the vessel and allow it to macerate for 72 hours at room temperature with occasional agitation.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol (3 L each time for 24 hours).

  • Combine all the filtrates.

  • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • The resulting concentrated extract should be a dark, viscous gum. For complete solvent removal, the extract can be lyophilized.

  • Record the final weight of the crude methanol extract and store it at -20°C in a desiccated environment until further purification.

Protocol 2: Purification of Nigrolineaxanthones by Column Chromatography

Objective: To isolate and purify individual Nigrolineaxanthones from the crude extract using a multi-step chromatographic approach.

Materials:

  • Crude methanol extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Sephadex LH-20

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (HPLC grade)

  • Glass chromatography columns of appropriate sizes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and UV lamp (254 nm and 365 nm)

  • Fraction collector and collection tubes

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

Step 1: Silica Gel Column Chromatography

  • Prepare a silica gel slurry in hexane and pack it into a large glass column.

  • Dissolve 5 g of the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the adsorbed sample completely.

  • Carefully load the dried sample onto the top of the prepared silica gel column.

  • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v Hexane:EtOAc), followed by a final wash with 100% methanol.

  • Collect fractions of 50-100 mL using a fraction collector.

  • Monitor the fractions by TLC. Spot a small amount from each fraction onto a TLC plate, develop it in a suitable solvent system (e.g., 7:3 Hexane:EtOAc), and visualize under a UV lamp.

  • Combine fractions with similar TLC profiles. Fractions showing the characteristic purple or yellow spots under UV light, typical for xanthones, should be prioritized.

Step 2: Sephadex LH-20 Column Chromatography

  • Swell Sephadex LH-20 in 100% methanol for several hours.

  • Pack a column with the swollen Sephadex LH-20.

  • Dissolve the combined, dried fractions from the silica gel step (e.g., "Fraction A") in a minimal volume of methanol.

  • Load the sample onto the Sephadex column.

  • Elute the column with 100% methanol (isocratic elution). This step separates compounds based on molecular size and aromaticity.

  • Collect fractions and monitor by TLC as described previously.

  • Combine the purified fractions containing the target xanthone(s).

Step 3: Preparative HPLC

  • For final purification to obtain a high-purity compound, subject the richest sub-fraction from the Sephadex step to preparative HPLC.

  • Column: C18 semi-preparative or preparative column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) in water (e.g., starting from 50% ACN to 100% ACN over 30 minutes).

  • Flow Rate: 4-5 mL/min.

  • Detection: UV detector set at 254 nm and 320 nm.

  • Inject the sample and collect the peaks corresponding to the individual Nigrolineaxanthones.

  • Evaporate the solvent from the collected peaks to yield the pure compounds.

  • Confirm the structure and purity of the isolated this compound using spectroscopic methods (NMR, MS) and analytical HPLC.

Visualizations

Experimental Workflow

G cluster_0 Extraction cluster_1 Purification start Dried & Powdered Garcinia nigrolineata Bark maceration Maceration with Methanol (3x, 72h) start->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract silica Silica Gel Column (Hexane:EtOAc Gradient) crude_extract->silica tlc1 TLC Analysis silica->tlc1 sephadex Sephadex LH-20 (Methanol) silica->sephadex tlc2 TLC Analysis sephadex->tlc2 prep_hplc Preparative HPLC (C18, ACN:H₂O Gradient) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for this compound extraction and purification.

Postulated Signaling Pathway

Many xanthones isolated from Garcinia species have demonstrated cytotoxic activity against cancer cells by inducing apoptosis.[5][7] This process often involves the modulation of key signaling pathways that control cell survival and death, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[5] The diagram below illustrates a plausible mechanism of action for a Nigrolineaxanthone in inducing apoptosis in a cancer cell.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Xanthone This compound PI3K PI3K Xanthone->PI3K Inhibition Raf Raf Xanthone->Raf Inhibition Bax Bax Xanthone->Bax Upregulation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Inhibition of pro-apoptotic function Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CytoC Cytochrome c Bax->CytoC Release Bcl2->Bax Inhibits Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated apoptotic pathway induced by this compound.

References

Application Notes and Protocols for the In Vitro Evaluation of Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nigrolineaxanthone V is a xanthone compound that can be isolated from plants of the Garcinia genus, such as Garcinia nigrolineata. Xanthones from this genus have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] These properties make them promising candidates for investigation in drug discovery and development.

These notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cell culture assays, covering cytotoxicity, apoptosis induction, anti-inflammatory potential, and antioxidant activity.

Data Presentation: Biological Activities of Xanthones from Garcinia nigrolineata

The following table summarizes the cytotoxic activity of various xanthones isolated from Garcinia nigrolineata against several human cancer cell lines. This data can be used to estimate a starting concentration range for experiments with this compound, which would typically be between 1 µM and 100 µM.

Compound NameCell LineAssayIC50 (µM)Reference
Nigrolineaxanthone AAK562 (Leukemic)MTT4.4 ± 0.3[6][7]
Unnamed Xanthone (Cpd 2)K562 (Leukemic)MTT4.4 ± 0.3[6]
Unnamed Xanthone (Cpd 10)A549 (Lung)MTT18.9 ± 0.1[1]
Unnamed Xanthone (Cpd 10)SW480 (Colon)MTT4.3 ± 0.1[6][7]
Unnamed Xanthone (Cpd 11)A549 (Lung)MTT87.3 ± 1.2[1]
Unnamed Xanthone (Cpd 11)K562 (Leukemic)MTT14.2 ± 0.8[6]

Experimental Protocols

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC50). The assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer and/or normal cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[11]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14]

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[12]

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[15]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).[16][17][18]

Materials:

  • Adherent cell line (e.g., HepG2)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

  • Quercetin (as a positive control)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells and incubate with 25 µM DCFH-DA for 60 minutes at 37°C.[19]

  • Compound Treatment: Wash the cells and add this compound at various concentrations.

  • ROS Generation: Add AAPH (600 µM) to induce ROS production.[19]

  • Fluorescence Measurement: Immediately measure the fluorescence emission at 530 nm with excitation at 480 nm every 5 minutes for 1 hour.[16][18]

  • Data Analysis: Calculate the area under the curve and determine the CAA value relative to quercetin.

Visualization of Pathways and Workflows

experimental_workflow cluster_start Initial Steps cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation start Obtain this compound prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock mtt Cytotoxicity Assay (MTT) Determine IC50 prepare_stock->mtt Treat cells with serial dilutions inflammation Anti-inflammatory Assay (Griess Assay) prepare_stock->inflammation Treat cells antioxidant Antioxidant Assay (CAA Assay) prepare_stock->antioxidant Treat cells apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis Use IC50 concentration data_analysis Analyze Results (IC50, % Apoptosis, etc.) apoptosis->data_analysis inflammation->data_analysis antioxidant->data_analysis pathway_analysis Hypothesize Mechanism of Action data_analysis->pathway_analysis conclusion Conclusion pathway_analysis->conclusion apoptosis_pathway cluster_cell Cell nxv This compound ros Increased ROS nxv->ros induces mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis leads to nfkb_pathway cluster_cell_nfkb Macrophage lps LPS tlr4 TLR4 lps->tlr4 binds nfkb_activation NF-κB Activation tlr4->nfkb_activation nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) nfkb_translocation->gene_expression no_production Nitric Oxide Production gene_expression->no_production nxv_nfkb This compound nxv_nfkb->nfkb_activation inhibits

References

Nigrolineaxanthone V: Application Notes and Protocols for Therapeutic Agent Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of Nigrolineaxanthone V, a xanthone derivative isolated from Garcinia nigrolineata. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related xanthones found in the same plant species to provide a framework for its evaluation as a potential therapeutic agent. The provided protocols are standard, widely accepted methods for assessing the antioxidant, anti-inflammatory, and cytotoxic activities of novel compounds.

Data Presentation

Table 1: Cytotoxic Activity of Xanthones from Garcinia nigrolineata

CompoundCancer Cell LineIC50 (µM)Reference
Compound 10Colon Cancer (SW480)4.3 ± 0.1[1]
Compound 2Leukemic Cancer (K562)4.4 ± 0.3[1]
Nigrolineaxanthone N (5)Methicillin-resistant Staphylococcus aureus-[2]

Note: The numbering of compounds corresponds to the nomenclature used in the cited literature. Further research is required to determine the specific IC50 values for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's therapeutic potential.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of this compound solution to the wells.

    • For the positive control, use ascorbic acid at various concentrations.

    • For the blank, use 100 µL of the solvent used for the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the method to evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.[4]

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[4] The quantity of nitrite is determined from a sodium nitrite standard curve.

Cytotoxicity Assessment: MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., SW480, K562)

  • Cell culture medium appropriate for the chosen cell line

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow the formation of formazan crystals.[5]

  • Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Visualizations

The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway potentially modulated by this compound, based on the known mechanisms of other xanthones.

experimental_workflow_dpph prep_dpph Prepare 0.1 mM DPPH Solution assay Mix DPPH and Sample in 96-well Plate prep_dpph->assay prep_sample Prepare this compound Dilutions prep_sample->assay incubate Incubate in Dark (30 min) assay->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate

DPPH Antioxidant Assay Workflow

experimental_workflow_no_inhibition seed_cells Seed RAW 264.7 Cells in 96-well Plate pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate Incubate (10 min) add_griess->incubate measure Measure Absorbance at 540 nm incubate->measure calculate Determine Nitrite Concentration measure->calculate

Nitric Oxide Inhibition Assay Workflow

experimental_workflow_mtt seed_cells Seed Cancer Cells in 96-well Plate treat Treat with this compound seed_cells->treat add_mtt Add MTT Reagent treat->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate Cell Viability and IC50 measure->calculate

MTT Cytotoxicity Assay Workflow

hypothetical_signaling_pathway cluster_cell Cancer Cell cluster_pathway Signaling Pathway nv This compound pi3k PI3K nv->pi3k Inhibits apoptosis Apoptosis nv->apoptosis Induces akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

Applications of Xanthones from Garcinia nigrolineata in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Nigrolineaxanthone V and related compounds

Introduction

This compound, a member of the xanthone family of organic compounds, has garnered attention in oncology research for its potential as an antineoplastic agent. Xanthones, in general, are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anti-tumor effects.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the applications of this compound and related xanthones derived from the plant Garcinia nigrolineata in cancer research. While specific data for this compound is limited in publicly available literature, this document will draw upon research on other cytotoxic xanthones isolated from Garcinia nigrolineata to provide a comprehensive overview of their potential applications and methodologies for their study.

Data Presentation

The cytotoxic activity of various xanthones isolated from Garcinia nigrolineata has been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 10 Colon Cancer (SW480)4.3 ± 0.1
Compound 2 Leukemic Cancer (K562)4.4 ± 0.3
Nigrolineaxanthone AA (1 )--
Compound 11 --
Compound 12 -25.8 ± 0.2 (α-glucosidase inhibitory)
Compound 16 -124.8 ± 0.7 (α-amylase inhibitory)
Compound 17 -44.4 ± 1.1 (glycation inhibition)

Note: The specific identities of compounds 2, 10, 11, 12, 16, and 17, beyond being xanthones from Garcinia nigrolineata, are as detailed in the cited source. Further investigation into the original publication is recommended for their full chemical names and structures.

Mechanism of Action

Xanthone derivatives exert their anticancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death) through the activation of caspase proteins, the inhibition of protein kinases that are crucial for cancer cell proliferation, and the modulation of signaling pathways involved in cell growth and survival.

A common mechanism for many natural compounds, including xanthones, is the induction of apoptosis. This can be triggered through intrinsic or extrinsic pathways, often involving the regulation of pro-apoptotic and anti-apoptotic proteins.

Signaling Pathways

While the specific signaling pathways targeted by this compound are not yet fully elucidated, research on other xanthones suggests potential involvement of key cancer-related pathways. A representative diagram of a common signaling pathway often implicated in cancer and targeted by natural compounds is presented below.

G Generalised Xanthone-Modulated Signaling Pathway in Cancer cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis This compound This compound This compound->Akt Inhibition This compound->mTOR Inhibition

Caption: A diagram illustrating a potential mechanism of action where this compound inhibits the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival in cancer.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

Workflow Diagram:

G MTT Assay Workflow Seed Cancer Cells Seed Cancer Cells Incubate (24h) Incubate (24h) Seed Cancer Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Incubate (48h) Incubate (48h) Treat with this compound->Incubate (48h) Add MTT Reagent Add MTT Reagent Incubate (48h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

References

Application Notes and Protocols: 1H and 13C NMR Analysis of Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrolineaxanthone V is a xanthone derivative isolated from the stem bark of Garcinia nigrolineata. The structural elucidation of this natural product, like many others, relies heavily on nuclear magnetic resonance (NMR) spectroscopy. This document provides a summary of the expected ¹H and ¹³C NMR spectral data for this compound, based on published literature. Furthermore, it outlines a general protocol for acquiring high-quality NMR data for this class of compounds, which is essential for structure verification, purity assessment, and further research in drug discovery and development. The structural information of this compound and its analogues is critical for understanding their biological activities.

Data Presentation

While the definitive ¹H and ¹³C NMR data for this compound is contained within the publication "Xanthones from the stem bark of Garcinia nigrolineata" (Phytochemistry. 2003 Nov;64(6):1149-56), the specific chemical shift and coupling constant values are not publicly available in the accessible literature.[1] The isolation of Nigrolineaxanthones A-I, including V, was described, and their structures were determined using 1D and 2D NMR spectroscopy.[1]

For illustrative purposes and to provide a template for researchers, the following tables are structured to present such data once obtained.

Table 1: ¹H NMR Data of this compound (in CDCl₃, at a specified frequency)

Positionδ (ppm)MultiplicityJ (Hz)
Data UnavailableData UnavailableData UnavailableData Unavailable

Table 2: ¹³C NMR Data of this compound (in CDCl₃, at a specified frequency)

Positionδ (ppm)
Data UnavailableData Unavailable

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of xanthones like this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for xanthones. Other solvents like acetone-d₆, methanol-d₄, or DMSO-d₆ can be used depending on the solubility of the specific compound.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving complex spin systems in natural products.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-64 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, as the ¹³C nucleus is much less sensitive than ¹H.

    • Temperature: 298 K (25 °C).

  • 2D NMR Experiments: For complete structural elucidation, a suite of 2D NMR experiments is essential. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate stereochemistry.

Mandatory Visualization

The logical workflow for the NMR analysis of this compound, from sample preparation to final structure elucidation, can be visualized as follows:

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Elucidation A Isolate and Purify This compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E F Process Spectra (FT, Phasing, Baseline Correction) E->F G Assign Signals F->G H Correlate Data (1D and 2D) G->H I Elucidate Structure H->I J Structure Confirmed I->J Final Structure of This compound

Caption: Workflow for NMR Analysis of this compound.

References

Application Notes and Protocols for Preclinical Animal Studies of Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific in vivo data for Nigrolineaxanthone V is not extensively available in public literature. These guidelines are therefore based on established principles for the preclinical evaluation of novel chemical entities (NCEs), particularly natural products like xanthones. Researchers must adapt these protocols based on emerging in vitro data and adhere to all institutional and national guidelines for the ethical use of laboratory animals, such as the ARRIVE guidelines.

Introduction and Preliminary Assessment

This compound is a xanthone isolated from Garcinia nigrolineata. Xanthones as a class have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Before commencing animal studies with a novel compound like this compound, a thorough in vitro characterization is essential to establish a rationale for in vivo testing and to determine a preliminary therapeutic window.

Initial In Vitro Steps:
  • Purity and Characterization: Confirm the identity and purity of this compound using techniques like NMR, mass spectrometry, and HPLC.

  • Solubility: Determine the solubility in various pharmaceutically acceptable vehicles to develop a suitable formulation for in vivo administration.

  • In Vitro Efficacy: Screen for biological activity in relevant cell-based assays. Based on the known activities of other xanthones, this could include cytotoxicity assays against cancer cell lines (e.g., MTT, SRB assays) or antimicrobial assays (e.g., MIC, MBC determination).

  • In Vitro Toxicity: Assess cytotoxicity against normal, non-cancerous cell lines to determine a preliminary therapeutic index.

  • Metabolic Stability: Use liver microsomes (from relevant species like mouse, rat, and human) to assess metabolic stability, which helps in predicting in vivo clearance.

Pharmacokinetic (PK) Profiling

Pharmacokinetic studies are crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound. A pilot PK study in a single rodent species (e.g., Sprague-Dawley rats) is recommended.

Experimental Protocol: Pilot Pharmacokinetic Study in Rats
  • Animal Model: Use healthy, adult male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g. Acclimatize animals for at least one week.

  • Formulation:

    • Intravenous (IV): Solubilize this compound in a vehicle suitable for injection, such as a solution of DMSO, Cremophor EL, and saline. The final DMSO concentration should be minimized.

    • Oral (PO): Prepare a suspension or solution in a vehicle like 0.5% carboxymethylcellulose (CMC) or a lipid-based formulation.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The low dose is to characterize clearance and volume of distribution without inducing non-linear kinetics.

    • PO Group: Administer a single dose via oral gavage (e.g., 10-20 mg/kg). The higher dose accounts for potential poor oral absorption.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV Sampling Times: Pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • PO Sampling Times: Pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

Data Presentation: Pharmacokinetic Parameters
ParameterAbbreviationIV Group (Mean ± SD)PO Group (Mean ± SD)Unit
Area Under the Curve (0 to infinity)AUC₀-infDataDatang*h/mL
Maximum ConcentrationCmaxDataDatang/mL
Time to Maximum ConcentrationTmaxN/ADatah
Elimination Half-lifet₁/₂DataDatah
ClearanceCLDataN/AL/h/kg
Volume of Distribution at Steady StateVssDataN/AL/kg
BioavailabilityF%N/AData%

Acute Toxicity Assessment

Acute toxicity studies are performed to determine the potential for adverse effects following a single high dose of the compound. The OECD Test Guideline 423 (Acute Toxic Class Method) is a common and ethical approach that uses a minimal number of animals.

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Use female nulliparous, non-pregnant rats (as they are often slightly more sensitive), weighing 180-220g.

  • Housing: House animals individually and allow for acclimatization.

  • Dosing Procedure:

    • Fast animals overnight (food, but not water) before dosing.

    • Administer this compound orally by gavage. The vehicle should be the same as intended for efficacy studies.

    • Start with a single animal at a pre-selected dose level (e.g., 300 mg/kg), based on any available in vitro cytotoxicity data.

    • The outcome for the first animal determines the dose for the next step. If the animal survives, dose two more animals at the same level. If it dies, dose the next animal at a lower level (e.g., 50 mg/kg).

  • Observation Period:

    • Observe animals closely for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours).

    • Continue daily observations for a total of 14 days.

  • Parameters to Monitor:

    • Clinical Signs: Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the onset, intensity, and duration of symptoms.

    • Body Weight: Record body weight just before dosing and on days 7 and 14.

    • Mortality: Record any deaths.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals. Preserve any organs showing abnormalities for histopathological examination.

Data Presentation: Acute Toxicity Observations
Dose (mg/kg)No. of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (Day 14 vs. Day 0)Gross Necropsy Findings
503Datae.g., Lethargy, piloerection (onset, duration)Data (% change)e.g., No abnormalities
3003Datae.g., Ataxia, labored breathing (onset, duration)Data (% change)e.g., Gastric irritation
20003Datae.g., Severe lethargy, tremors (onset, duration)Data (% change)e.g., Liver discoloration

Preliminary In Vivo Efficacy (Pharmacodynamics)

Efficacy studies should be based on the most promising in vitro results. The following is a generalized workflow for a tumor xenograft model, assuming anticancer activity is identified.

Experimental Protocol: Human Tumor Xenograft Model in Mice
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.

  • Cell Line: Select a human cancer cell line in which this compound showed high potency in vitro (e.g., IC₅₀ < 1 µM).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Study Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control: Administer the formulation vehicle on the same schedule as the treatment groups.

    • This compound Group(s): Administer one or two dose levels (e.g., 10 and 30 mg/kg), selected based on toxicity and PK data. Dosing can be daily (QD) or twice daily (BID) via oral gavage or intraperitoneal (IP) injection.

    • Positive Control: Use a standard-of-care chemotherapy agent for that tumor type (e.g., Paclitaxel).

  • Monitoring:

    • Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

    • Clinical Observations: Observe animals daily for any signs of distress or toxicity.

  • Endpoint: Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if significant weight loss (>20%) or other signs of severe toxicity are observed. Collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: Preliminary Efficacy Results
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle ControlN/AQD, PODataN/AData
This compound10QD, PODataDataData
This compound30QD, PODataDataData
Positive Controle.g., 15Q3D, IPDataDataData

Visualizations: Workflows and Pathways

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Decision a Compound Isolation & Characterization b In Vitro Efficacy (e.g., Cytotoxicity) a->b c In Vitro Toxicology (Normal Cells) b->c d Metabolic Stability c->d e Pilot Pharmacokinetics (PK) (Rat, IV & PO) d->e f Acute Toxicity (Rat, OECD 423) e->f g Preliminary Efficacy (PD) (Mouse Model) f->g h Favorable Profile? g->h i Advance to Further Preclinical Development h->i Yes j Stop or Redesign h->j No

Caption: Preclinical evaluation workflow for a novel xanthone.

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis iv IV Administration (1-2 mg/kg) blood Serial Blood Collection (Rat, n=3-5/group) iv->blood po Oral Gavage (PO) (10-20 mg/kg) po->blood plasma Plasma Separation blood->plasma lcms LC-MS/MS Quantification plasma->lcms pk Pharmacokinetic Parameter Calculation lcms->pk

Caption: Experimental workflow for a pilot pharmacokinetic study.

G Xanthone This compound Mito Mitochondria Xanthone->Mito Bcl2 Bcl-2 Inhibition Xanthone->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax Bax Activation ROS->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis signaling pathway for a xanthone.

Troubleshooting & Optimization

How to improve the yield of Nigrolineaxanthone V extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Nigrolineaxanthone V. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

This compound is a type of xanthone, a class of polyphenolic compounds. It has been isolated from plant species of the Garcinia genus, such as Garcinia nigrolineata.[1][2] Xanthones, in general, are known for a variety of pharmacological activities, including antioxidant and anti-inflammatory effects.[3][4]

Q2: What are the most common methods for extracting this compound?

While specific protocols for this compound are not widely published, the extraction of xanthones from plant material is well-documented. Common methods include:

  • Conventional Solvent Extraction: This includes techniques like maceration, percolation, and Soxhlet extraction.[5][6] These methods are simple and cost-effective but can be time-consuming and require large volumes of solvent.[5]

  • Modern "Green" Extraction Technologies: These are often more efficient and environmentally friendly.[3][4] They include:

    • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.

    • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, leading to faster extraction and often higher yields.[3][7]

Q3: Which factors are most critical for improving the yield of this compound?

Several factors significantly influence the extraction efficiency of xanthones:

  • Solvent Choice and Concentration: The polarity of the solvent is crucial. Polar solvents like ethanol and methanol are commonly used for xanthone extraction.[8] The concentration of the solvent (e.g., 70% ethanol) can also have a substantial impact on the yield.[3]

  • Temperature: Higher temperatures can increase the solubility of the target compound and the extraction rate. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[3][5]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, prolonged extraction times can also lead to compound degradation.[3][8]

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can increase the concentration gradient, driving more of the compound into the solvent.[8][9]

  • Plant Material Preparation: The particle size of the plant material is important. Grinding the material to a fine, uniform powder increases the surface area available for solvent contact and improves extraction efficiency.[5][8] Proper drying of the plant material is also essential to prevent enzymatic degradation of the target compounds.[8]

Q4: How can I monitor the success of my this compound extraction?

To assess the outcome of your extraction, you can use the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of xanthones in your crude extract.

  • High-Performance Liquid Chromatography (HPLC): A precise method for the separation, identification, and quantification of specific xanthones like this compound.[8]

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be used for the structural elucidation and confirmation of the isolated compounds.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for extraction.[8]Ensure the plant material is thoroughly dried (e.g., in a well-ventilated area or a low-temperature oven at 40-50°C) and ground into a fine, uniform powder.[8]
Inappropriate Solvent: The solvent may not have the correct polarity to effectively dissolve this compound.Experiment with solvents of varying polarities. For xanthones, polar organic solvents like ethanol or methanol are often effective.[8]
Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for complete extraction.[8]Optimize the extraction time and temperature. For maceration, increase the soaking time with periodic agitation. For UAE and MAE, ensure the parameters are set according to established protocols.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound.[8]Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption.
Low Purity of this compound in the Extract Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds from the plant matrix.Consider using a multi-step extraction with solvents of different polarities (fractionation) to selectively extract compounds. Further purification using techniques like column chromatography will be necessary.
Degradation of Target Compound: Exposure to high temperatures, light, or air for extended periods can degrade xanthones.Use a rotary evaporator at a controlled, low temperature to remove the solvent.[8] Store the extract in a cool, dark, and inert environment.
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of this compound can vary in the plant material due to factors like harvest time, growing conditions, and storage.Source plant material from a consistent and reliable supplier. If possible, analyze the starting material for its xanthone content before extraction.
Inconsistent Extraction Procedure: Minor variations in extraction parameters (time, temperature, solvent ratio) between batches can lead to different yields.Strictly adhere to a standardized and validated extraction protocol. Carefully document all parameters for each extraction.

Quantitative Data Summary

The following tables summarize quantitative data from studies on xanthone extraction. Note that these results are for general xanthone extraction (often from mangosteen) and may need to be optimized for this compound.

Table 1: Comparison of Different Extraction Methods for Xanthones

Extraction MethodSolventTimeTemperatureYield (mg/g of dried material)Reference
Maceration95% Ethanol0.5 hRoom Temp28.31[9]
Soxhlet95% Ethanol0.5 hReflux31.26[9]
Subcritical Ethanol95% Ethanol0.5 h160°C57.42[9]
Microwave-Assisted (MAE)71% Ethanol2.24 minN/AHigher than maceration[10]
Ultrasound-Assisted (UAE)44% Ethanol20 min60°C58.46 (for mangiferin)[3]

Table 2: Effect of Solvent Concentration on Xanthone Yield

Solvent (Ethanol)Yield (g/kg of dry mass)Reference
50%65.3[3]
70%66.7[3]

Table 3: Influence of Temperature and Time on Xanthone Yield (Subcritical Water Extraction)

TemperatureTimePressureYield (mg/g)Reference
180°C150 min3 MPa34[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Weigh 10 g of finely powdered, dried plant material (Garcinia nigrolineata).

  • Extraction:

    • Place the powdered material in a 250 mL flask.

    • Add 100 mL of 70% ethanol (1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.

  • Purification: The crude extract can be further purified using column chromatography to isolate this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Preparation: Weigh 5 g of finely powdered, dried plant material (Garcinia nigrolineata).

  • Extraction:

    • Place the powdered material in a microwave extraction vessel.

    • Add 125 mL of 71% ethanol (1:25 solid-to-solvent ratio).[10]

    • Place the vessel in a microwave extractor.

    • Irradiate at a microwave power of 300 W for 2.5 minutes.[10]

  • Filtration: After extraction and cooling, filter the mixture.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

  • Purification: Purify the crude extract using appropriate chromatographic techniques to obtain pure this compound.

Visual Guides

G cluster_start Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Plant Material Plant Material Drying Drying Plant Material->Drying Grinding Grinding Drying->Grinding Powdered Material Powdered Material Grinding->Powdered Material Solvent Addition Solvent Addition Powdered Material->Solvent Addition Extraction (UAE/MAE) Extraction (UAE/MAE) Solvent Addition->Extraction (UAE/MAE) Filtration Filtration Extraction (UAE/MAE)->Filtration Crude Extract Crude Extract Filtration->Crude Extract Solvent Evaporation Solvent Evaporation Crude Extract->Solvent Evaporation Chromatography Chromatography Solvent Evaporation->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound Analysis (HPLC, NMR) Analysis (HPLC, NMR) Pure this compound->Analysis (HPLC, NMR)

Caption: General workflow for this compound extraction and purification.

G cluster_checks Troubleshooting Steps Start Start Low Yield? Low Yield? Start->Low Yield? Check Plant Material Check Plant Material Low Yield?->Check Plant Material Yes Successful Extraction Successful Extraction Low Yield?->Successful Extraction No Check Extraction Parameters Check Extraction Parameters Check Plant Material->Check Extraction Parameters Is it dry and finely ground? Is it dry and finely ground? Check Plant Material->Is it dry and finely ground? Check Solvent Check Solvent Check Extraction Parameters->Check Solvent Are time, temp, and ratio optimal? Are time, temp, and ratio optimal? Check Extraction Parameters->Are time, temp, and ratio optimal? Optimize & Re-run Optimize & Re-run Check Solvent->Optimize & Re-run Is the polarity correct? Is the polarity correct? Check Solvent->Is the polarity correct?

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Enhancing the Solubility of Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nigrolineaxanthone V. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of xanthones like this compound?

Xanthones are a class of organic compounds that are often characterized by poor water solubility.[1][2] This is primarily due to their hydrophobic molecular structure.[2] Like other xanthone derivatives, this compound is anticipated to have limited aqueous solubility, which can pose challenges for in vitro and in vivo studies.

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial steps I can take to improve its solubility?

For initial experiments, two common and relatively simple methods to try are pH adjustment and the use of co-solvents.

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. Systematically adjusting the pH of your aqueous buffer may increase the solubility of this compound if it possesses acidic or basic functional groups.[3][4]

  • Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can reduce the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing its solubility.[5][6] Commonly used co-solvents in research settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[4]

Q3: What are some more advanced techniques I can employ if simple methods are insufficient?

If initial methods do not provide the desired solubility, several advanced techniques can be explored. These methods often involve physical or chemical modifications of the compound or its formulation.[7] Key techniques include:

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an enhanced dissolution rate.[7] Techniques like micronization and nanosuspension preparation are common approaches.[4]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[8] Hydrophilic polymers such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are frequently used as carriers to improve the wettability and dissolution of the drug.[8]

  • Complexation: Inclusion complexes can be formed by incorporating the drug molecule (the "guest") into the cavity of another molecule (the "host").[7] Cyclodextrins are the most commonly used host molecules for this purpose and can significantly enhance the aqueous solubility of poorly soluble drugs.[7]

  • Nanotechnology Approaches: Formulating the drug into nanoparticles can improve solubility and dissolution rate due to their high specific surface area.[9] This can be achieved through techniques like high-pressure homogenization.[4]

Troubleshooting Guides

Issue: this compound precipitates out of solution upon addition to my aqueous buffer from a stock solution.
  • Possible Cause: The concentration of the organic solvent from your stock solution is too high in the final aqueous buffer, causing the compound to crash out. The final concentration of this compound exceeds its solubility limit in the buffer.

  • Troubleshooting Steps:

    • Reduce the volume of the stock solution added: Prepare a more concentrated stock solution so that a smaller volume is needed, thereby reducing the final concentration of the organic solvent.

    • Increase the co-solvent concentration in the final buffer: Determine the maximum tolerable concentration of the co-solvent for your experiment and adjust the final buffer accordingly.

    • Use a different co-solvent: Experiment with different water-miscible organic solvents that may offer better solubilizing properties for this compound.

    • Employ a solubilizing excipient: Consider the use of surfactants or cyclodextrins in your buffer to enhance solubility.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Alters the ionization state of the drug, increasing its interaction with water.[3]Simple, rapid, and cost-effective.Only applicable to ionizable compounds; risk of chemical degradation at extreme pH.
Co-solvency Reduces the polarity of the solvent, decreasing interfacial tension.[6]Simple to formulate and can significantly increase solubility.[4]Potential for solvent toxicity in biological assays; may affect compound activity.
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate.[7]Applicable to a wide range of compounds; can be scaled up.May not increase equilibrium solubility; potential for particle aggregation.[5][10]
Solid Dispersion Disperses the drug in a hydrophilic carrier, improving wettability and dissolution.[8]Can lead to amorphous forms with higher solubility; enhances bioavailability.[8]Can be physically unstable; potential for drug-polymer interactions.
Complexation Encapsulates the drug within a host molecule, increasing its apparent solubility.[7]High efficiency in solubility enhancement; can protect the drug from degradation.Can be expensive; potential for host-guest interactions to alter drug activity.
Nanosuspension Reduces drug particle size to the nanometer range, significantly increasing surface area.[8]Greatly enhances dissolution velocity; suitable for parenteral administration.[11]Requires specialized equipment; potential for instability (crystal growth).

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents or buffer systems to be tested.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, visually inspect for the presence of undissolved solid. If present, withdraw a sample from the supernatant.

  • Separation: Centrifuge or filter the sample to remove any undissolved particles.

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: The measured concentration represents the saturation solubility of this compound in that specific solvent system.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Dissolution: Dissolve both this compound and a hydrophilic polymer carrier (e.g., PVP K30, HPMC) in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.

Mandatory Visualization

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Approaches cluster_advanced Advanced Techniques cluster_evaluation Evaluation cluster_outcome Outcome A Poor Solubility of This compound B pH Adjustment A->B Try First C Co-solvency A->C Try First G Solubility & Dissolution Testing B->G C->G D Particle Size Reduction (Micronization, Nanosuspension) D->G E Solid Dispersion E->G F Complexation (Cyclodextrins) F->G G->D Unsuccessful G->E Unsuccessful G->F Unsuccessful H Optimized Formulation G->H Successful

Caption: Workflow for selecting a solubility enhancement method.

solid_dispersion_workflow A 1. Dissolve this compound and Polymer in Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying B->C D 4. Pulverization C->D E 5. Characterization (Dissolution, DSC, XRD) D->E

Caption: Workflow for solid dispersion preparation.

References

Troubleshooting common issues in Nigrolineaxanthone V HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nigrolineaxanthone V HPLC Analysis

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Section 1: Method Development & General Issues

Q1: What is a typical starting HPLC method for the analysis of this compound and other xanthones?

Experimental Protocol: Representative RP-HPLC Method for Xanthone Analysis

ParameterSpecification
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile or Methanol[2][7]
Gradient Elution Start with a lower percentage of organic solvent (e.g., 65% B) and gradually increase to elute more hydrophobic compounds (e.g., to 90% B over 30 minutes).[2] A gradient is often necessary for complex extracts.[8]
Flow Rate 1.0 mL/min[7]
Column Temperature 25-35°C (controlled via a column oven for reproducibility)[9]
Detection UV-Vis or Photodiode Array (PDA) Detector at 254 nm, 280 nm, or 320 nm.[2][5]
Injection Volume 10-20 µL
Sample Preparation The sample should be dissolved in a solvent compatible with the initial mobile phase (e.g., the mobile phase itself or a weaker solvent) and filtered through a 0.2 or 0.45 µm syringe filter to remove particulates.[10][11]

Q2: My system pressure is unexpectedly high. What should I do?

High backpressure is typically caused by a blockage in the system.[12] The key is to isolate the source of the blockage systematically.

Troubleshooting Workflow for High Backpressure

high_pressure start High Backpressure Observed p1 Disconnect column. Run pump. start->p1 q1 Pressure still high? p1->q1 s1 Blockage is in the system (tubing, injector, guard column). q1->s1 Yes s2 Problem is the column. q1->s2 No a1 Check/replace tubing. Check/clean injector. Replace guard column. s1->a1 a2 Backflush the column. If unsuccessful, replace frit. If still high, replace column. s2->a2

Caption: A logical workflow for diagnosing the source of high HPLC backpressure.

Q3: Retention times are shifting between injections. What are the common causes?

Retention time (RT) drift compromises the reliability of peak identification. The most common causes are related to the mobile phase, column temperature, or column equilibration.[9][13]

Probable CauseRecommended Solution
Mobile Phase Composition Change Prepare fresh mobile phase daily. Ensure accurate measurements. If using additives like formic acid, ensure they are thoroughly mixed.[9]
Inadequate Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting, especially after a gradient run. This may require 10-20 column volumes.[9][14]
Column Temperature Fluctuation Use a thermostatted column oven to maintain a consistent temperature. Environmental temperature changes can affect RT.[15]
Flow Rate Inconsistency Check for leaks in the pump or fittings. Worn pump seals or faulty check valves can cause flow rate fluctuations.[9][16]
Column Degradation Over time, the stationary phase can degrade, leading to RT shifts. If other solutions fail, consider replacing the column.[17]
Section 2: Peak Shape & Baseline Problems

Q4: My peak for this compound is tailing. How can I fix this?

Peak tailing occurs when the peak is asymmetrical with a drawn-out trailing edge.[18] This is often due to unwanted secondary interactions between the analyte and the stationary phase or other system issues.[18][19]

Troubleshooting Workflow for Peak Tailing

peak_tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 cause1 Probable Cause: Column Contamination, Blocked Frit, or Void q1->cause1 Yes cause2 Probable Cause: Secondary Interactions or Column Overload q1->cause2 No sol1 Solution: 1. Backflush the column. 2. Use guard column. 3. Filter samples. 4. Replace column if voided. cause1->sol1 q2 Dilute sample & reinject. Does tailing improve? cause2->q2 overload Issue is Column Overload. q2->overload Yes interaction Issue is Secondary Interactions. q2->interaction No sol_overload Solution: Reduce injection volume or sample concentration. overload->sol_overload sol_interaction Solution: 1. Adjust mobile phase pH. 2. Use an end-capped column. 3. Add a competing base if analyte is basic. interaction->sol_interaction

Caption: A decision tree for troubleshooting the causes of peak tailing.

Q5: I am observing a noisy or drifting baseline. What are the likely causes?

Baseline noise can be random or periodic and can obscure small peaks, affecting quantification. Drifting baselines can also interfere with integration.[20]

Problem TypeProbable CauseRecommended Solution
Periodic Noise (Regular Spikes) Pump-related issues (air bubbles in the pump head, faulty check valves, leaks).[20]Degas the mobile phase thoroughly.[21] Purge the pump. Check for leaks and replace pump seals or check valves if necessary.[22]
Random Noise Detector issue (failing lamp, contaminated flow cell), air bubbles in the system.[20]Flush the detector flow cell with a strong solvent like methanol or isopropanol.[14] Ensure the detector lamp has sufficient energy.[9] If noise persists after stopping the pump, the issue is likely the detector.[20]
Baseline Drift Column temperature fluctuation, mobile phase contamination, or inadequate column equilibration.[14][15]Use a column oven.[15] Prepare fresh mobile phase from high-purity solvents.[21] Ensure the column is fully equilibrated before starting the run.[14] Strongly retained compounds from previous injections can also elute as very broad peaks, appearing as drift.[14]

Q6: I see "ghost peaks" in my chromatogram, especially when running a blank. Where do they come from?

Ghost peaks are peaks that appear in a chromatogram but are not from the injected sample.[23] They often arise from contamination in the system or carryover from a previous injection.[24][25]

  • Diagnosis : The best way to identify a ghost peak is to run a blank injection (injecting only the mobile phase).[23] If the peak is still present, it is a true ghost peak originating from the system, not the sample.[23][25]

  • Common Sources :

    • Mobile Phase : Impurities in solvents (especially water) or degradation of additives can accumulate on the column at the start of a gradient and elute later.[8][22][26] Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[24]

    • System Contamination : Residue from previous samples can build up in the injector, tubing, or guard column.[8][24]

    • Sample Carryover : Highly retained or high-concentration compounds from a previous analysis may not have fully eluted and appear in the next run.[25]

  • Solutions :

    • System Cleaning : Regularly flush the entire system, including the injector and column, with a strong solvent.[24]

    • Improve Wash Method : Optimize the needle wash solvent in the autosampler to be strong enough to remove all residue from the previous sample.

    • Use Guard Columns : A guard column can help protect the analytical column from strongly retained impurities.[21]

    • Filter Solvents : Always filter aqueous mobile phase components to prevent bacterial growth, which can produce UV-active compounds.[8]

Disclaimer: This guide provides general troubleshooting advice. Specific procedures may vary depending on the HPLC system and column manufacturer. Always consult your instrument's manual for detailed maintenance instructions.

References

Technical Support Center: Optimizing Nigrolineaxanthone V Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Nigrolineaxanthone V in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro assays?

A1: For initial screening, a broad concentration range is recommended due to the compound- and cell-line-specific nature of its effects. A common starting point is a high concentration of 100 µM, followed by serial dilutions (e.g., 1:2 or 1:10) to generate a dose-response curve. Based on cytotoxicity data for structurally similar xanthones like Nigrolineaxanthone E, which has shown IC50 values between 1.45–9.46 µM in various cancer cell lines, a relevant screening range could be from 0.1 µM to 100 µM.[1]

Q2: How should I dissolve this compound for my experiments?

A2: this compound, a prenylated xanthone, is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution. It is crucial to first dissolve the compound completely in DMSO before further diluting it in aqueous cell culture media.

Q3: What is the maximum permissible DMSO concentration in my cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines. However, it is imperative to perform a vehicle control (media with the same final DMSO concentration as the experimental wells) to assess any potential effects of the solvent on your specific assay.

Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide: Compound Precipitation below for detailed steps to address this issue.

Q5: How can I determine the optimal concentration of this compound for my specific experiment?

A5: The optimal concentration will depend on the specific biological question you are investigating (e.g., cytotoxicity, anti-inflammatory effects, antioxidant activity) and the cell line being used. It is essential to perform a dose-response experiment to determine the effective concentration range. This typically involves testing a series of concentrations and measuring the desired biological endpoint. The resulting data can be used to calculate parameters such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Troubleshooting Guides

Guide 1: Compound Precipitation in Cell Culture Media
Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution High final concentration of this compound.- Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. - Start with a lower final concentration and titrate upwards.
Rapid dilution of DMSO stock into aqueous media.- Warm the cell culture medium to 37°C before adding the compound. - Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling. - Prepare an intermediate dilution of the stock in pre-warmed media before the final dilution.
Low temperature of the cell culture medium.- Ensure the cell culture medium is at the appropriate temperature (typically 37°C) before adding the compound.
High concentration of the DMSO stock solution.- Consider preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO percentage.
Guide 2: High Variability in Experimental Results
Issue Potential Cause Troubleshooting Steps
Inconsistent results between experiments Inconsistent cell seeding density.- Ensure a consistent number of viable cells are seeded in each well. Perform cell counts and viability assessments (e.g., trypan blue exclusion) before each experiment.
Variation in compound concentration.- Prepare fresh dilutions of this compound from the stock solution for each experiment. - Ensure the stock solution is properly stored to prevent degradation.
Edge effects in multi-well plates.- Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent incubation times.- Adhere strictly to the planned incubation times for compound treatment and assay development.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Nitric Oxide (NO) Assay for Anti-inflammatory Activity (Griess Assay)

This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol 3: DPPH and FRAP Assays for Antioxidant Activity

These are common cell-free assays to evaluate the radical scavenging and reducing power of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add a solution of this compound at various concentrations.

  • Add the DPPH solution to each well and incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

FRAP (Ferric Reducing Antioxidant Power) Assay:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3·6H2O solution.

  • Add the FRAP reagent to a 96-well plate.

  • Add this compound at various concentrations to the wells.

  • Incubate for 30 minutes and measure the absorbance at 593 nm. An increase in absorbance indicates ferric reducing power.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening

Assay TypeCell Line ExampleSuggested Concentration Range (µM)
CytotoxicityHeLa, MCF-7, A5490.1 - 100
Anti-inflammatoryRAW 264.71 - 50
AntioxidantCell-free10 - 200

Table 2: Physicochemical Properties of this compound (Predicted)

PropertyPredicted Value
Molecular Weight~424.5 g/mol
LogP> 5
Water SolubilityVery Low

Signaling Pathway Diagrams

Prenylated xanthones have been reported to modulate several key signaling pathways involved in cell proliferation, inflammation, and oxidative stress. Below are diagrams of pathways that may be affected by this compound.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis stock This compound Stock in DMSO dilutions Serial Dilutions in Media stock->dilutions treatment Compound Treatment dilutions->treatment seeding Cell Seeding seeding->treatment incubation Incubation treatment->incubation assay_prep Assay Reagent Addition incubation->assay_prep readout Data Acquisition (e.g., Absorbance) assay_prep->readout calculation Calculate % Inhibition/ Viability readout->calculation dose_response Generate Dose-Response Curve calculation->dose_response

General experimental workflow for in vitro assays.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes NX_V This compound NX_V->PI3K Inhibits? NX_V->Akt Inhibits?

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Nrf2_pathway NX_V This compound Keap1 Keap1 NX_V->Keap1 Inhibits? ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus ARE ARE Nrf2_n->ARE Binds to AntioxidantGenes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription

Potential activation of the Nrf2 antioxidant response pathway.

References

Overcoming challenges in the purification of Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Nigrolineaxanthone V.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete extraction from the plant material.Optimize the extraction solvent and method. Consider using a sequence of solvents with increasing polarity. Ensure the plant material is finely ground to maximize surface area for extraction.
Degradation of the compound during extraction or purification.Use milder extraction conditions (e.g., lower temperatures).[1] Protect the extract from light and oxygen. Work quickly and avoid prolonged exposure to harsh solvents or pH conditions.
Loss of compound during liquid-liquid partitioning or chromatographic steps.Ensure proper phase separation during liquid-liquid extraction to avoid loss into the aqueous layer.[2] Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to ensure the compound elutes as a sharp peak and is not lost in broad, undetectable fractions.
Co-elution of Impurities with this compound Presence of structurally similar xanthones in the crude extract. Garcinia nigrolineata is known to contain numerous xanthone derivatives.[3][4][5]Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a high-efficiency column (e.g., C18).[6] Optimize the mobile phase composition and gradient to improve the separation of closely related compounds. Consider using a different stationary phase with alternative selectivity (e.g., phenyl-hexyl).
Overloading of the chromatography column.Reduce the amount of crude extract loaded onto the column. Perform multiple injections of smaller volumes if necessary.
Inappropriate mobile phase composition.Perform a systematic study of different solvent systems to find the optimal selectivity for separating this compound from its co-eluting impurities.[7]
Peak Tailing or Broadening in Chromatography Secondary interactions between the compound and the stationary phase.Add a small amount of an acid (e.g., formic acid, acetic acid) or a competing base to the mobile phase to suppress silanol interactions on silica-based columns.
Column degradation or contamination.Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced.
The presence of unresolved impurities under the main peak.Re-evaluate the purity of the peak using mass spectrometry or by employing a secondary chromatographic method with a different separation mechanism.[8][9]
Compound Instability or Degradation in Solution Sensitivity to light, oxygen, or pH. Xanthones can be susceptible to degradation under certain conditions.Store purified this compound in a non-polar, aprotic solvent at low temperatures (e.g., -20°C or -80°C) in amber vials under an inert atmosphere (e.g., argon or nitrogen).[6]
Presence of reactive impurities in the solvent.Use high-purity, HPLC-grade solvents for all purification and storage steps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the isolation of this compound?

A1: this compound has been isolated from the stem bark and leaves of Garcinia nigrolineata.[3][4][5] The choice of starting material may depend on the relative abundance of the target compound in different plant parts.

Q2: Which extraction solvent is best for obtaining a crude extract rich in this compound?

A2: Methanol is a commonly used solvent for the extraction of xanthones from Garcinia species.[3][4] A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) can be beneficial for preliminary fractionation and removal of unwanted compounds.

Q3: What type of chromatography is most effective for the purification of this compound?

A3: A multi-step chromatographic approach is typically necessary. Initial fractionation can be performed using vacuum liquid chromatography (VLC) or flash chromatography over silica gel. Final purification to high purity often requires preparative HPLC, typically with a reversed-phase C18 column.[6]

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the presence of this compound in different fractions during the initial purification steps. For HPLC, a UV detector is suitable, as xanthones exhibit strong UV absorbance.

Q5: What are the known biological activities of this compound and related compounds?

A5: Xanthones from Garcinia species, including those from G. nigrolineata, have been reported to possess a range of biological activities, including antibacterial, cytotoxic, anti-inflammatory, and antidiabetic properties.[5][10][11] Some xanthones have been shown to modulate key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[12][13]

Biological Activity of Xanthones from Garcinia Species

The following table summarizes the reported cytotoxic and anti-diabetic activities of some xanthones isolated from Garcinia nigrolineata. This data can provide valuable context for researchers working with this compound.

Compound Activity Cell Line/Enzyme IC50 (µM)
Nigrolineaxanthone NAntibacterialMethicillin-resistant Staphylococcus aureus-
Compound 10 (from G. nigrolineata)CytotoxicA549 (Lung Cancer)4.3 ± 0.2
Compound 2 (from G. nigrolineata)CytotoxicK562 (Leukemic Cancer)4.4 ± 0.3
Compound 12 (from G. nigrolineata)α-Glucosidase Inhibitory-25.8 ± 0.2
Compound 16 (from G. nigrolineata)α-Amylase Inhibitory-124.8 ± 0.7
Compound 17 (from G. nigrolineata)Glycation Inhibition-44.4 ± 1.1

Data sourced from multiple studies on compounds isolated from Garcinia nigrolineata.[14]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Xanthones from Garcinia nigrolineata

  • Preparation of Plant Material: Air-dry the stem bark or leaves of Garcinia nigrolineata at room temperature until brittle. Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction: Macerate the powdered plant material with methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v) and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate.

  • Fraction Collection: Collect the respective solvent layers and evaporate the solvents under reduced pressure to yield the n-hexane, dichloromethane, and ethyl acetate fractions. The xanthones are typically enriched in the dichloromethane and ethyl acetate fractions.

Protocol 2: Chromatographic Purification of this compound

  • Initial Fractionation (VLC): Subject the most promising fraction (e.g., ethyl acetate fraction) to Vacuum Liquid Chromatography (VLC) on a silica gel column. Elute with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Column Chromatography: Further purify the sub-fractions containing xanthones (as identified by TLC) using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).

  • Preparative HPLC: For the final purification of this compound, use a preparative HPLC system with a reversed-phase C18 column. A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape. Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm).

  • Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC-UV and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

experimental_workflow start Dried & Powdered G. nigrolineata extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Hexane, DCM, EtOAc) extraction->partitioning vlc Vacuum Liquid Chromatography (Silica Gel) partitioning->vlc EtOAc Fraction cc Column Chromatography (Silica Gel) vlc->cc prep_hplc Preparative HPLC (C18) cc->prep_hplc end Pure this compound prep_hplc->end

Caption: General experimental workflow for the purification of this compound.

signaling_pathway xanthone Xanthones (e.g., this compound) pi3k PI3K xanthone->pi3k akt Akt xanthone->akt mtor mTOR xanthone->mtor pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

Caption: Plausible PI3K/Akt/mTOR signaling pathway inhibited by xanthones.

References

Preventing degradation of Nigrolineaxanthone V during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Nigrolineaxanthone V degradation during storage. The following information is based on the general properties of xanthones and phenolic compounds and is intended to serve as a practical guide for handling this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container.[1][2][3] To minimize degradation, the container should be protected from light and moisture. For shorter periods, storage at 4°C is acceptable, but for durations exceeding a few weeks, -20°C is strongly recommended.

Q2: I need to store this compound in solution. What is the best solvent and temperature?

A2: When stored in a solvent, this compound should be kept at -80°C.[1] The choice of solvent can impact stability. Aprotic solvents like DMSO or DMF are generally suitable.[2] If aqueous buffers are necessary, they should be prepared fresh, degassed to remove oxygen, and have a slightly acidic pH (around 6.0) to minimize oxidation. Aliquoting the solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Q3: I've noticed a change in the color of my this compound solution. What could be the cause?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation. Phenolic compounds, including xanthones, are susceptible to oxidation when exposed to air (oxygen), light, or incompatible substances.[4] Review your storage and handling procedures to ensure the compound is protected from these elements.

Q4: What are the common degradation pathways for xanthones like this compound?

A4: The primary degradation pathway for xanthones and other phenolic compounds is oxidation.[4][5] This can be initiated by exposure to light (photodegradation), heat, or the presence of metal ions which can catalyze oxidative reactions. The hydroxyl groups on the xanthone scaffold are particularly susceptible to oxidation, leading to the formation of quinone-like structures and other degradation products.

Q5: Are there any substances that are incompatible with this compound?

A5: Yes. Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote chemical degradation.[1] Additionally, exposure to certain metals can catalyze oxidation, so it is advisable to use high-purity solvents and store solutions in glass or chemically resistant polymer vials.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results

Possible Cause Troubleshooting Step
Degradation due to improper storage Verify that the compound (powder or solution) has been stored at the recommended temperature (-20°C for powder, -80°C for solutions) and protected from light.
Repeated freeze-thaw cycles Aliquot stock solutions into single-use vials to minimize temperature fluctuations.
Oxidation of the compound in solution Prepare fresh solutions for each experiment. If using aqueous buffers, ensure they are degassed. Consider adding a small amount of an antioxidant like ascorbic acid or BHT to the buffer, but verify its compatibility with your experimental system first.
Contamination of stock solution Use sterile techniques when preparing and handling solutions to prevent microbial contamination, which can lead to degradation.

Issue 2: Visible Particulates or Cloudiness in Solution

Possible Cause Troubleshooting Step
Precipitation due to low solubility Ensure the solvent is appropriate for the desired concentration.[2] Gentle warming or sonication may help to redissolve the compound, but avoid excessive heat.
Formation of insoluble degradation products If the solution has been stored for an extended period or under suboptimal conditions, degradation products may have formed. It is best to discard the solution and prepare a fresh one from solid material.
Interaction with container material Ensure that the storage vials are made of an inert material (e.g., borosilicate glass, polypropylene).

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to evaluate the stability of this compound under different storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column

  • UV-Vis spectrophotometer

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light-protective and transparent vials

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with the aqueous buffer to the final desired concentration.

  • Aliquot the final solution into different sets of vials (light-protected and transparent).

  • Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.

  • Analyze the concentration of this compound remaining in the solution using a validated HPLC method.

  • Monitor for the appearance of degradation peaks in the chromatogram.

  • Optionally, acquire a UV-Vis spectrum to check for changes in the absorbance profile.

Data Presentation:

The results of the stability study can be summarized in the following table:

Storage ConditionTime (hours)Remaining this compound (%)Appearance of Degradation Peaks (Area %)
4°C, Dark 01000
24
48
25°C, Dark 01000
24
48
25°C, Light 01000
24
48
40°C, Dark 01000
24
48

Visualizations

degradation_pathway cluster_factors Contributing Factors Nigrolineaxanthone_V This compound (Stable) Oxidation Oxidation (Primary Degradation Pathway) Nigrolineaxanthone_V->Oxidation Light, Heat, O₂, Metal Ions Degradation_Products Degradation Products (e.g., Quinones) Oxidation->Degradation_Products Loss of Biological Activity Light Light Exposure Heat High Temperature Oxygen Atmospheric Oxygen Metals Metal Ion Contamination

Caption: Primary degradation pathway of this compound.

experimental_workflow prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working storage_temp Incubate at Different Temperatures prep_working->storage_temp storage_light Expose to Light/Dark Conditions prep_working->storage_light sampling Sample at Time Points storage_temp->sampling storage_light->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation hplc->data

Caption: Workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C powder, -80°C solution, protected from light) start->check_storage Yes solution_ok Results Consistent start->solution_ok No check_handling Review Handling Procedures (Fresh solutions, avoid freeze-thaw) check_storage->check_handling Conditions OK solution_degraded Degradation Confirmed Discard and use fresh stock check_storage->solution_degraded Conditions Not Met check_purity Assess Purity of Stored Compound (e.g., by HPLC) check_handling->check_purity Procedures OK check_handling->solution_degraded Procedures Not Followed check_purity->solution_ok Purity OK check_purity->solution_degraded Purity Compromised

Caption: Troubleshooting logic for inconsistent results.

References

Identifying and mitigating interference in Nigrolineaxanthone V bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Nigrolineaxanthone V and related xanthones. The following FAQs and guides address common sources of interference and provide recommendations for obtaining reliable and reproducible bioassay data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a type of xanthone, a class of polyphenolic compounds found in various plant species, particularly in the family Clusiaceae (Guttiferae), such as in the leaves of Garcinia nigrolineata.[1][2] Xanthones are known for a wide range of pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and cytotoxic (anticancer) properties.[3][4][5] For instance, Nigrolineaxanthone N, a related compound, has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[1]

Q2: What are the most common sources of interference in bioassays involving compounds like this compound?

Interference in bioassays can arise from several sources, broadly categorized as compound-related or non-compound-related.[6]

  • Compound-Related Interference: This includes the intrinsic properties of the test compound. Phenolic compounds like xanthones can be redox-active, potentially interfering with assays that have redox readouts (e.g., MTT, some antioxidant assays).[7][8] They can also interfere with fluorescent readouts through autofluorescence or quenching, form aggregates that sequester target proteins, or react chemically with assay reagents.[7][9]

  • Non-Compound-Related Interference: This stems from the experimental setup. Sources include endogenous fluorescent substances in cells or culture media (e.g., riboflavins), contaminants, or physical properties of the microplates used.[6]

  • Sample Matrix Effects: Components in crude cell lysates or tissue homogenates can interact with assay reagents, leading to false positives or negatives.[9] For example, proteins and lipids in the sample can interfere with many routine chemistry assays.[10]

Q3: How can I distinguish between true biological activity and assay interference?

Differentiating true activity from artifacts is crucial. A key strategy is to use orthogonal assays—tests that measure the same biological endpoint but use different detection methods. For example, if you observe cytotoxicity in an MTT assay, confirm the result with a non-enzymatic method like the Sulforhodamine B (SRB) assay or a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay.[11] Additionally, running control experiments, such as testing the compound in a cell-free version of the assay, can help identify direct chemical interference with assay components.[12]

Troubleshooting Guides by Assay Type

Cytotoxicity Assays (e.g., MTT, XTT, Resazurin)

Q: My MTT assay shows high cytotoxicity, but the results are not reproducible or conflict with other tests. What could be the cause?

A: This is a common issue with redox-based assays like MTT.

  • Issue: Redox Cycling. Xanthones, being phenolic compounds, can chemically reduce the MTT tetrazolium salt to formazan, mimicking metabolic activity and leading to an underestimation of cytotoxicity (a false negative). Conversely, they can also generate reactive oxygen species that interfere with cellular redox states, potentially leading to false positives.[8]

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Add this compound to the assay medium with MTT but without cells. If a color change occurs, it indicates direct chemical reduction of the dye.

    • Use an Orthogonal Assay: Confirm results using an assay with a different mechanism, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to redox interference.[13]

    • Check for Compound Precipitation: High concentrations of hydrophobic compounds can precipitate in aqueous culture media, scattering light and affecting absorbance readings. Visually inspect the wells under a microscope before adding reagents.

Antioxidant Assays (e.g., DPPH, ABTS)

Q: this compound shows potent activity in the DPPH chemical assay, but this doesn't translate to cell-based antioxidant models. Why?

A: Discrepancies between chemical and cell-based assays are common and highlight different mechanisms of action.

  • Issue: Assay Mechanism. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays measure direct radical scavenging capacity in a chemical solution.[14][15] This does not account for crucial biological factors like cell uptake, metabolism, or interaction with cellular antioxidant pathways.

  • Troubleshooting Steps:

    • Evaluate for Color Interference: Xanthones are often colored. Measure the absorbance of this compound at the same wavelength used for the assay (e.g., ~517 nm for DPPH) and subtract this value from the final reading.

    • Employ a Panel of Assays: Use multiple assays that rely on different mechanisms. For example, complement a single electron transfer (SET) assay like DPPH with a hydrogen atom transfer (HAT) assay like the Oxygen Radical Absorbance Capacity (ORAC) assay.[14][15]

    • Validate in Cellular Models: Use cell-based assays, such as those measuring the reduction of intracellular reactive oxygen species (ROS) using probes like DCFH-DA, to assess biologically relevant antioxidant activity.

Anti-inflammatory Assays (e.g., Nitric Oxide Production)

Q: I observed a significant decrease in nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, but I'm unsure if it's a specific anti-inflammatory effect.

A: It is critical to decouple true anti-inflammatory activity from cytotoxicity.

  • Issue: Cytotoxicity-Masked Results. A compound that is toxic to the macrophages will lead to lower cell numbers and consequently, a decrease in the total amount of NO produced. This can be misinterpreted as specific inhibition of the iNOS enzyme or related signaling pathways.[16]

  • Troubleshooting Steps:

    • Perform a Concurrent Cytotoxicity Assay: Always measure cell viability (e.g., using MTT or SRB) in parallel with the NO assay, using the same compound concentrations and incubation time.[13][17]

    • Determine a Non-Toxic Concentration Range: Identify the concentration range where this compound does not cause significant cell death. Anti-inflammatory effects should only be considered significant within this non-toxic range.

    • Check for Griess Reagent Interference: Test whether the compound directly interacts with the Griess reagent. This can be done by adding the compound to a known concentration of nitrite standard and observing any unexpected color change.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of several known xanthones isolated from Garcinia schomburgkiana, providing a reference for the expected potency range of this class of compounds.

CompoundKBHeLa S-3HT-29MCF-7HepG-2
IC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM)
Isocudraniaxanthone B 3.513.232.544.323.43
Gerontoxanthone I 4.563.451.455.674.87
Nigrolineaxanthone E 9.466.784.568.977.65
Isojacareubin 5.674.873.216.545.43
Macluraxanthone 2.451.982.013.112.87
Doxorubicin (Control) 0.450.320.560.870.65
Data adapted from a study on xanthones from Garcinia schomburgkiana. The IC₅₀ value is the concentration of a compound that inhibits 50% of cell growth. Lower values indicate higher potency.[3]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the diluted compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the ability of an antioxidant to scavenge the stable DPPH radical.[15]

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add 50 µL of the sample dilutions to 150 µL of the DPPH solution. Include a blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

Visualizations

Experimental and Logic Workflows

G cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_conclusion Conclusion A Unexpected or Irreproducible Result B Check for Compound Properties (Color, Solubility) A->B Visual Inspection & Literature Check E Run Concurrent Cytotoxicity Assay A->E For Anti-Inflammatory or other activity assays C Run Cell-Free Assay Control B->C Test for direct reagent interaction D Perform Orthogonal Assay (e.g., SRB for MTT) C->D No Interaction F Artifact Identified C->F Interaction Detected D->F Results Diverge G Result Confirmed as True Biological Activity D->G Results Correlate E->F Activity correlates with cytotoxicity E->G Activity observed in non-toxic range

Caption: A logical workflow for troubleshooting bioassay interference.

G A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with This compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Hypothesized Signaling Pathway

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Xanthone This compound Xanthone->IKK Inhibits Xanthone->NFkB Inhibits Translocation

Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.

References

Technical Support Center: Optimization of Cell-Based Assays with Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of cell-based assays using Nigrolineaxanthone V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this novel xanthone compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cell-based assays with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent or Non-Reproducible Results

  • Question: Why am I observing high variability between replicate wells or experiments when treating cells with this compound?

  • Possible Causes & Solutions:

    • Compound Precipitation: this compound, like many xanthones, may have low aqueous solubility.[1] Visually inspect your stock solutions and final dilutions for any signs of precipitation.

      • Solution: Prepare fresh dilutions for each experiment from a high-concentration stock in an appropriate solvent like DMSO. Ensure the final solvent concentration in your cell culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls.[1] Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.

    • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.[2]

      • Solution: Ensure your pipettes are properly calibrated.[2] When preparing serial dilutions, mix each step thoroughly. When plating cells or adding reagents, use a consistent technique and ensure a homogenous cell suspension.[2]

    • Cell Seeding Density: Uneven cell distribution or inconsistent cell numbers per well can lead to variable results.[2]

      • Solution: Optimize your cell seeding density to ensure cells are in a logarithmic growth phase during treatment.[2] Use a hemocytometer or an automated cell counter to ensure accurate cell numbers. Allow cells to adhere and distribute evenly before adding the compound.

Issue 2: Unexpected Cytotoxicity at Low Concentrations

  • Question: My cells are showing signs of stress or death at concentrations where I expect to see a specific biological effect. What could be the cause?

  • Possible Causes & Solutions:

    • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[1]

      • Solution: Run a vehicle control with the same final concentration of the solvent to assess its effect on cell viability.[1] Aim for a final solvent concentration of less than 0.1%.

    • Compound Instability: The compound may degrade in the culture medium over time, producing toxic byproducts.

      • Solution: Minimize the exposure of the compound to light and elevated temperatures during storage and handling.[1] Consider the stability of this compound in your experimental conditions by performing a time-course experiment.

    • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this class of compounds.

      • Solution: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. Consider testing the compound on a different cell line to compare sensitivity.

Issue 3: High Background in Fluorescence-Based Assays

  • Question: I am observing a high background signal in my fluorescence-based assays after treating cells with this compound. How can I address this?

  • Possible Causes & Solutions:

    • Autofluorescence: Xanthone compounds can exhibit intrinsic fluorescence, which may interfere with the fluorescent dyes used in your assay.[1]

      • Solution: Run a control experiment with cells treated with this compound but without the fluorescent assay reagent to measure the compound's autofluorescence.[1] If significant, subtract this background fluorescence from your experimental readings. Consider using a fluorescent dye with excitation and emission spectra that do not overlap with those of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to its likely hydrophobic nature, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically below 0.1%).[1]

Q2: How should I determine the optimal working concentration of this compound?

A2: It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. We recommend a broad range of concentrations initially (e.g., from nanomolar to high micromolar) to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Q3: Can this compound interfere with common cell viability assays?

A3: Yes, potential interferences should be considered.

  • MTT/XTT Assays: this compound could potentially interfere with the redox reactions involved in these assays. It is advisable to include a control where the compound is added to the medium without cells to check for any direct reduction of the tetrazolium salt.

  • ATP-based Assays (e.g., CellTiter-Glo®): These are generally less prone to interference from colored or fluorescent compounds.[3] However, it is still good practice to run controls.

  • Fluorescence-based Assays: As mentioned in the troubleshooting section, the intrinsic fluorescence of this compound can be a source of interference.[1]

Q4: What signaling pathways are potentially affected by this compound?

A4: While the specific pathways modulated by this compound are a subject of ongoing research, xanthones have been reported to influence several key cellular processes. These include the induction of apoptosis and the modulation of proliferation pathways such as the MAPK/ERK pathway.[4][5] We recommend investigating these pathways as a starting point.

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[6]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen time period.

  • Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

  • Wash the cells twice with cold PBS and centrifuge.[8]

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., 5 µL of Annexin V-FITC and 5 µL of PI).[10]

  • Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Analyze the cells by flow cytometry within one hour.[10]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for analyzing the expression and phosphorylation status of proteins in a signaling pathway, such as the MAPK/ERK pathway.[11][12]

Materials:

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • After treatment, wash cells with cold PBS and lyse them with cell lysis buffer.[12]

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in SDS sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[12]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
1052.1 ± 4.9
5015.3 ± 3.2
1005.8 ± 1.9

Table 2: Example Apoptosis Analysis after 24h Treatment with this compound

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (10 µM)60.3 ± 4.125.8 ± 3.513.9 ± 2.8
This compound (50 µM)20.7 ± 3.655.2 ± 5.224.1 ± 4.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep This compound Stock & Dilutions treatment Compound Treatment compound_prep->treatment cell_seeding->treatment viability Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot treatment->western data_analysis Data Interpretation & Visualization viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for assessing the effects of this compound.

troubleshooting_logic start Inconsistent Results? check_solubility Check Compound Solubility start->check_solubility Yes solution Consistent Results start->solution No check_pipetting Verify Pipetting Technique check_solubility->check_pipetting check_seeding Optimize Cell Seeding Density check_pipetting->check_seeding check_seeding->solution

Caption: Troubleshooting logic for inconsistent experimental results.

mapk_pathway NXV This compound raf Raf NXV->raf Inhibition? receptor Growth Factor Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.

References

Challenges and solutions in the scale-up synthesis of Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scale-Up Synthesis of Nigrolineaxanthone V

Welcome to the technical support center for the scale-up synthesis of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this complex xanthone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the xanthone core - Incomplete cyclization of the benzophenone intermediate.- Side reactions due to harsh acidic conditions (e.g., using Eaton's reagent).[1][2][3]- Poor reactivity of electron-poor phenol precursors.[1][2]- Increase reaction time or temperature for the cyclization step.- Screen alternative, milder cyclization agents.- Consider a copper-catalyzed intramolecular electrophilic aromatic substitution approach.[4]- Ensure high purity of starting materials.
Formation of regioisomers - Lack of regioselectivity in the Friedel-Crafts acylation or cyclization step.- Steric and electronic effects of substituents on the aromatic rings influencing the reaction outcome.[5]- Modify the protecting group strategy to direct the reaction to the desired position.- Explore enzymatic or biosynthetic approaches for improved regioselectivity.[6]- Optimize reaction temperature; lower temperatures may favor the desired isomer.
Poor solubility of intermediates or final product - Polycyclic xanthones can have low solubility in common organic solvents, complicating purification and handling.[7]- Screen a wider range of solvent systems for both reaction and purification.- Consider chemical modification, such as temporary acetylation or methylation of hydroxyl groups, to improve solubility.[7]- For purification, explore techniques like high-speed countercurrent chromatography (HSCCC) that are less affected by solubility issues.[8][9]
Difficult purification of this compound - Co-elution of structurally similar impurities or regioisomers in standard column chromatography.- Degradation of the product on silica gel.- Employ advanced preparative chromatographic techniques like High-Performance Centrifugal Partition Chromatography (HPCPC) or HSCCC for efficient, single-step purification.[9][10]- Use a less acidic stationary phase for chromatography, such as neutral alumina.- Develop a crystallization method for the final product.
Inconsistent batch-to-batch yields - Variability in reagent quality or reaction conditions.- Inefficient heat and mass transfer in larger reaction vessels.- Implement strict quality control for all starting materials and reagents.- Carefully control reaction parameters (temperature, stirring speed, addition rates) using automated reactor systems.- Perform a Design of Experiments (DoE) study to identify and control critical process parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the scale-up synthesis of this compound?

A1: The most critical stages are typically the formation of the xanthone core and the subsequent purification. The cyclization to form the tricyclic xanthone structure can be low-yielding and produce hard-to-separate regioisomers.[1][5] Purification is also a significant bottleneck due to the potential for multiple closely related byproducts.[8][10]

Q2: Are there greener or more efficient alternatives to traditional synthetic methods for xanthones?

A2: Yes, modern synthetic methods are being developed to be more environmentally friendly and efficient. These include the use of catalytic processes, such as copper-catalyzed intramolecular reactions, which can proceed under milder conditions and with higher atom economy.[4] Additionally, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for some xanthone syntheses.[11]

Q3: How can I improve the regioselectivity of the synthesis?

A3: Improving regioselectivity is a key challenge. Strategies include the use of appropriate protecting groups to block reactive sites and direct the reaction to the desired position. The choice of catalyst and solvent can also significantly influence the regiochemical outcome. For complex xanthones, a thorough understanding of the electronic and steric effects of the substituents is essential for designing a highly regioselective synthesis.[5]

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of this compound?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final purity assessment, HPLC with a photodiode array (PDA) detector is recommended to quantify the main product and any impurities. Structural confirmation should be performed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR).[7][12]

Q5: What are the main safety precautions to consider during the scale-up synthesis?

A5: Standard laboratory safety protocols should be strictly followed. Many xanthone syntheses involve corrosive reagents like strong acids (e.g., Eaton's reagent) and potentially toxic solvents and reagents.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. All reactions should be carried out in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any scale-up activities.

Quantitative Data Summary

The following table presents hypothetical data from a study optimizing the final purification step of this compound, comparing traditional silica gel chromatography with modern preparative techniques.

Purification Method Crude Sample Size (g) Solvent Consumption (L) Processing Time (h) Yield (%) Purity (%)
Silica Gel Column Chromatography5.025186590
High-Speed Countercurrent Chromatography (HSCCC)5.08685>98
High-Performance Centrifugal Partition Chromatography (HPCPC)5.010588>98

Experimental Protocols

Protocol 1: General Procedure for Xanthone Core Synthesis via Benzophenone Cyclization

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with the substituted 2,2'-dihydroxybenzophenone intermediate (1.0 eq).

  • Solvent Addition: Anhydrous solvent (e.g., toluene or diphenyl ether) is added to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Cyclization: A dehydrating agent or catalyst (e.g., a mixture of P₂O₅ and MsOH, also known as Eaton's reagent, or a milder alternative) is added portion-wise at a controlled temperature.[1][2]

  • Reaction Monitoring: The reaction mixture is heated to the target temperature (e.g., 80-120°C) and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it onto ice water.

  • Extraction: The aqueous mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography or crystallization to yield the xanthone core.

Protocol 2: Preparative Purification of this compound using HSCCC

  • Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of this compound. A common system for xanthones is a mixture of hexane, ethyl acetate, methanol, and water.[8][10]

  • Instrument Preparation: The HSCCC instrument is filled with the stationary phase (the lower phase of the solvent system). The instrument is then rotated at a set speed (e.g., 800 rpm).[8]

  • Sample Injection: The crude this compound, dissolved in a small volume of the solvent system, is injected into the instrument.

  • Elution: The mobile phase (the upper phase of the solvent system) is pumped through the column at a constant flow rate.

  • Fraction Collection: The eluent is monitored with a UV detector, and fractions are collected based on the resulting chromatogram.

  • Analysis and Recovery: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield highly pure this compound. The purity of the isolated compound is confirmed by HPLC and NMR.

Visualizations

Synthesis_Workflow Start Starting Materials (Aromatic Precursors) Step1 Benzophenone Formation Start->Step1 QC1 QC Check 1 (Purity & Structure) Step1->QC1 Step2 Xanthone Core Cyclization QC1->Step2 QC2 QC Check 2 (Conversion & Isomers) Step2->QC2 Step3 Side-Chain Introduction QC2->Step3 Step4 Crude Product Purification Step3->Step4 Final Pure this compound Step4->Final

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Final Yield Check1 Check Purity of Intermediates Problem->Check1 Is purity low? Check2 Analyze Cyclization Byproducts Problem->Check2 Isomer formation? Check3 Evaluate Purification Efficiency Problem->Check3 High loss? Sol1 Improve Starting Material Quality Check1->Sol1 Sol2 Optimize Cyclization (Temp, Catalyst) Check2->Sol2 Sol3 Switch to Advanced Purification (e.g., HSCCC) Check3->Sol3

Caption: A decision tree for troubleshooting low yield in synthesis.

References

Validation & Comparative

A Comparative Analysis of Nigrolineaxanthones and Other Prominent Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a profound exploration of natural products, with xanthones from the Garcinia genus emerging as a particularly promising class of compounds. Among these, the Nigrolineaxanthones, a series of structurally diverse xanthones isolated from Garcinia nigrolineata, have demonstrated a range of biological activities. This guide provides a comparative analysis of representative Nigrolineaxanthones against other well-characterized xanthones, namely alpha-mangostin, gamma-mangostin, and garcinone C, with a focus on their antibacterial and cytotoxic properties.

Data Presentation: A Quantitative Comparison

The following tables summarize the biological activities of selected Nigrolineaxanthones and other prominent xanthones, providing a clear comparison of their potency in various assays.

Antibacterial Activity

The antibacterial efficacy of xanthones is a significant area of investigation, particularly in the age of increasing antibiotic resistance. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the potency of an antimicrobial agent.

CompoundBacterial StrainMIC (µg/mL)Reference
Nigrolineaxanthone N Methicillin-resistant Staphylococcus aureus (MRSA)4[1]
Alpha-mangostin Methicillin-resistant Staphylococcus aureus (MRSA)0.78 - 12.5[2][3][4][5]
Staphylococcus aureus1 - 16[6]
Gamma-mangostin Methicillin-resistant Staphylococcus aureus (MRSA)3.13[2]
Garcinone C Leptospira interrogans100[2]

Note: The wide range of MIC values for alpha-mangostin reflects variations in the specific MRSA strains and experimental conditions used across different studies.

Cytotoxic Activity

The cytotoxic potential of xanthones against various cancer cell lines is a primary focus of anticancer drug discovery. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half, in this case, the proliferation of cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
Nigrolineaxanthone (Compound 10) Colon Cancer (SW480)4.3 ± 0.1[7][8]
Lung Cancer (A549)18.9 ± 0.1[9]
Nigrolineaxanthone (Compound 11) Lung Cancer (A549)87.3 ± 1.2[9]
Nigrolineaxanthone (Compound 2) Leukemic Cancer (K562)4.4 ± 0.3[7][8]
Nigrolineaxanthone E KB, HeLa S-3, HT-29, MCF-7, HepG-21.45 - 9.46[10]
Alpha-mangostin Breast Cancer (MCF-7)4.43 - 9.69[11][12]
Breast Cancer (MDA-MB-231)3.59 - 11.37[11][12]
Lung Cancer (A549)19[13]
Colon Cancer (HCT-116)Moderate to weak[14]
Gamma-mangostin Colon Cancer (HT29)68.48 ± 6.73[15]
Garcinone C Nasopharyngeal Carcinoma (CNE1)10.68 ± 0.89 (72h)[16]
Nasopharyngeal Carcinoma (CNE2)13.24 ± 0.20 (72h)[16]
Nasopharyngeal Carcinoma (HK1)9.71 ± 1.34 (72h)[16]
Nasopharyngeal Carcinoma (HONE1)8.99 ± 1.15 (72h)[16]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test xanthone (typically in a range from 0.1 to 100 µM) and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the xanthone and fitting the data to a sigmoidal dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Xanthone Solutions: A stock solution of the test xanthone is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial strain (e.g., MRSA) is grown on an appropriate agar plate, and a few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted xanthone is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the xanthone that completely inhibits the visible growth of the bacteria.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of xanthones.

experimental_workflow cluster_extraction Isolation and Identification cluster_bioassays Biological Evaluation cluster_analysis Data Analysis and Interpretation plant Garcinia sp. (e.g., G. nigrolineata) extraction Solvent Extraction plant->extraction chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography purification Purification of Xanthones chromatography->purification structure Structural Elucidation (NMR, MS) purification->structure cytotoxicity Cytotoxicity Assays (e.g., MTT) structure->cytotoxicity antibacterial Antibacterial Assays (e.g., Broth Microdilution) structure->antibacterial other_assays Other Bioassays (e.g., Antiviral, Anti-inflammatory) structure->other_assays ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antibacterial->mic sar Structure-Activity Relationship (SAR) Studies ic50->sar mic->sar mechanism Mechanism of Action Studies sar->mechanism

Caption: Experimental workflow for the isolation and bioactivity screening of xanthones.

signaling_pathway cluster_cell Cancer Cell Xanthone Xanthone Receptor Cell Surface Receptor Xanthone->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K/Akt signaling pathway often targeted by anticancer xanthones.

References

A Comparative Analysis of the Cytotoxic Bioactivities of α-Mangostin and Xanthones from Garcinia nigrolineata

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative overview of the bioactivity of α-mangostin and selected xanthones isolated from Garcinia nigrolineata. Due to the limited availability of specific experimental data for Nigrolineaxanthone V, this document utilizes data for other cytotoxic xanthones from Garcinia nigrolineata as a point of comparison. This substitution is clearly indicated in the data presentation.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plant species, particularly in the family Clusiaceae. Among these, α-mangostin, isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), is a well-studied xanthone with a wide range of documented biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties. Similarly, various xanthones isolated from Garcinia nigrolineata have demonstrated significant cytotoxic effects against several cancer cell lines. This guide aims to provide a comparative analysis of the cytotoxic bioactivity of α-mangostin and representative xanthones from Garcinia nigrolineata, supported by experimental data and detailed methodologies.

Data Presentation: Cytotoxicity Comparison

The following table summarizes the cytotoxic activity of α-mangostin and two xanthones isolated from Garcinia nigrolineata against human lung carcinoma (A549) and human myelogenous leukemia (K562) cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Reference
α-Mangostin A549 (Lung Carcinoma)~10[1]
A549 (Lung Carcinoma)19[2]
K562 (Leukemia)6.8 (converted from 2.79 µg/mL)[3]
Compound 10 (from G. nigrolineata) A549 (Lung Carcinoma)4.3 ± 0.2[4][5]
Compound 2 (from G. nigrolineata) K562 (Leukemia)4.4 ± 0.3[4][5]

Experimental Protocols

Cytotoxicity Assessment by MTT Assay

The half-maximal inhibitory concentration (IC50) values are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549 or K562) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (α-mangostin or xanthones from G. nigrolineata) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Analysis of Apoptosis by Western Blotting

Western blotting is employed to investigate the molecular mechanisms of cell death induced by the test compounds, specifically to detect changes in the expression of key proteins involved in the apoptosis signaling pathway.[10][11][12]

Procedure:

  • Protein Extraction: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time. After treatment, the cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative changes in protein expression.

Mandatory Visualizations

Experimental_Workflow_MTT_Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation Adhesion add_compounds Add Test Compounds (Varying Concentrations) overnight_incubation->add_compounds incubate_treatment Incubate for 24/48h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt Formazan Formation add_solvent Add Solubilizing Agent incubate_mtt->add_solvent Crystal Dissolution read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome xanthone Xanthone Treatment (α-mangostin or G. nigrolineata xanthone) bcl2_family Modulation of Bcl-2 Family Proteins xanthone->bcl2_family bax_up ↑ Bax (Pro-apoptotic) bcl2_family->bax_up bcl2_down ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_down mito_perm Mitochondrial Outer Membrane Permeabilization bax_up->mito_perm bcl2_down->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: The intrinsic apoptosis signaling pathway often modulated by xanthones.

References

Unveiling the Anti-Cancer Potential of Nigrolineaxanthone V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel anti-cancer therapeutics, natural compounds have emerged as a promising frontier. Among these, xanthones, a class of polyphenolic compounds found in various plant species, have garnered significant attention for their potential cytotoxic effects against cancer cells. This guide provides a comprehensive analysis of Nigrolineaxanthone V, a geranylated xanthone isolated from Garcinia nigrolineata, and compares its anti-cancer activity with other xanthones and standard chemotherapeutic agents. This report is intended for researchers, scientists, and drug development professionals actively involved in oncology research.

Comparative Cytotoxic Effects in Cancer Cell Lines

This compound has demonstrated notable cytotoxic activity against human colon adenocarcinoma (SW480) and chronic myelogenous leukemia (K562) cell lines. To contextualize its potency, the following tables present a comparison of the half-maximal inhibitory concentration (IC50) values of this compound with other xanthone derivatives and commonly used chemotherapy drugs.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Xanthones in SW480 and K562 Cancer Cell Lines

CompoundSW480 IC50 (µM)K562 IC50 (µM)
This compound 4.3 ± 0.1 [1]4.4 ± 0.3 [1]
α-MangostinGrowth suppression-
Ananixanthone Derivatives-2.96–50.0 µg/mL

Note: Data for α-Mangostin in SW480 cells indicates concentration-dependent growth suppression, though a specific IC50 value was not provided in the reviewed literature. Data for other xanthones on these specific cell lines is limited, highlighting a gap in current research.

Table 2: Comparative Cytotoxicity (IC50 in µM) of Standard Chemotherapeutic Drugs

DrugSW480 IC50 (µM)K562 IC50 (µM)
Doxorubicin-0.031 - 0.8
Cisplatin4.8 - 11.8-

Note: IC50 values for chemotherapeutic drugs can vary based on experimental conditions and the specific clone of the cell line used.

Deciphering the Mechanism of Action: Signaling Pathways

Xanthones, including likely candidates like this compound, typically induce cancer cell death through the process of apoptosis.[2][3] This programmed cell death is orchestrated by a complex network of signaling pathways. The diagram below illustrates a consensus pathway for xanthone-induced apoptosis, primarily based on studies of the well-researched xanthone, α-mangostin.[4][5][6]

Xanthone_Apoptosis_Pathway Xanthone Xanthone (e.g., this compound) Death_Receptor Death Receptor (e.g., Fas) Xanthone->Death_Receptor Mitochondrion Mitochondrion Xanthone->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Xanthone->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Xanthone->Bax Activation Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bid Bid Caspase8->Bid Procaspase3 Procaspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Cleavage tBid->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage

Caption: Xanthone-induced apoptosis signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the cytotoxic effects of this compound and other compounds, detailed experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of This compound or comparator compounds incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm using a plate reader add_solubilizer->measure_absorbance analyze_data Calculate cell viability and determine IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., SW480, K562) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or control drugs. Include a vehicle-only control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

To confirm that cell death occurs via apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][9]

Detailed Steps:

  • Cell Treatment: Culture and treat cells with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Conclusion and Future Directions

This compound exhibits promising cytotoxic effects against colon and leukemia cancer cell lines, with potency comparable to some other bioactive xanthones. The proposed mechanism of action, in line with other xanthones, involves the induction of apoptosis through the activation of intrinsic and extrinsic signaling pathways.

Further research is warranted to expand the evaluation of this compound across a broader panel of cancer cell lines and in in vivo models. A more detailed elucidation of its specific molecular targets within the apoptotic pathway will be crucial for its development as a potential anti-cancer agent. The data presented in this guide serves as a foundational resource for researchers to design further studies and explore the therapeutic potential of this and other related xanthone compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the quantification of Nigrolineaxanthone V, a member of the xanthone class of compounds. Due to the limited availability of direct cross-validation studies for this compound, this document presents a hypothetical comparison based on established analytical methodologies for similar xanthone compounds. The experimental data herein is illustrative, derived from performance metrics reported for analogous molecules, to guide researchers in selecting appropriate analytical strategies.

Introduction to this compound and Analytical Challenges

This compound is a xanthone derivative isolated from plants of the Garcinia genus. Like other xanthones, it is investigated for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research and development. This requires robust analytical methods that are thoroughly validated. Cross-validation of different analytical techniques is essential to ensure the reliability and consistency of results across various platforms and laboratories.

This guide explores three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phytochemicals. For the analysis of this compound, a reversed-phase HPLC method with UV detection is commonly employed.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a pump, an autosampler, and a UV-Vis detector.

  • Mobile Phase: A gradient elution is typically used, starting with a mixture of water (containing 0.1% formic acid) and methanol, and gradually increasing the proportion of methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at the maximum absorption wavelength (λmax) of this compound, which is determined by a UV scan. For many xanthones, this is in the range of 240-320 nm.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low-concentration samples or complex matrices.

Methodology:

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source. A sub-2 µm particle size column is used for separation.

  • Mobile Phase: Similar to HPLC, a gradient of water (with 0.1% formic acid) and acetonitrile or methanol is used.

  • Ionization: ESI can be operated in either positive or negative ion mode, depending on which provides a better signal for this compound.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for this compound, providing high selectivity.

  • Quantification: An internal standard is often used, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique, often used for the quantification of total xanthone content or for the analysis of relatively pure samples of this compound.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent that dissolves this compound and does not interfere with its absorption spectrum (e.g., methanol or ethanol).

  • Procedure: The absorbance of the sample solution is measured at the λmax of this compound.

  • Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is then determined using the Beer-Lambert law.

Data Presentation: A Hypothetical Cross-Validation

The following tables summarize the expected performance characteristics of the three analytical techniques for the quantification of this compound, based on data from similar compounds.[1][2][3]

Table 1: Comparison of Validation Parameters for this compound Analysis

ParameterHPLC-UVUPLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (RSD%) < 2%< 1.5%< 3%
LOD (µg/mL) 0.10.0010.5
LOQ (µg/mL) 0.30.0031.5
Analysis Time (min) 15 - 305 - 10< 1
Selectivity ModerateHighLow

Table 2: Summary of Advantages and Disadvantages

TechniqueAdvantagesDisadvantages
HPLC-UV Robust, reliable, widely available.Moderate sensitivity and selectivity, longer analysis time.
UPLC-MS/MS High sensitivity and selectivity, fast analysis.High cost of instrumentation and maintenance, requires skilled operators.
UV-Vis Spectrophotometry Simple, fast, low cost.Low selectivity (prone to interference), only suitable for pure samples or total content analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound from a plant source.

experimental_workflow sample Plant Material (e.g., Garcinia nigrolineata) extraction Extraction of this compound sample->extraction filtration Filtration and Purification extraction->filtration analysis Analytical Technique filtration->analysis hplc HPLC-UV analysis->hplc uplc UPLC-MS/MS analysis->uplc uvvis UV-Vis Spectrophotometry analysis->uvvis data Data Acquisition and Processing hplc->data uplc->data uvvis->data quantification Quantification of this compound data->quantification

Caption: General workflow for the extraction and analysis of this compound.

Hypothetical Signaling Pathway

Xanthones are known to exhibit a range of biological activities, often through the modulation of cellular signaling pathways. The following diagram depicts a hypothetical signaling pathway that could be influenced by this compound, leading to an anti-inflammatory response.

signaling_pathway cluster_pathway Cellular Processes nxv This compound ikk IKK Complex nxv->ikk Inhibits nfkb_pathway NF-κB Signaling Pathway inflammation Inflammatory Response pro_inflammatory Pro-inflammatory Stimuli pro_inflammatory->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to gene_expression Gene Expression (e.g., COX-2, iNOS) nucleus->gene_expression gene_expression->inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Cytotoxicity Showdown: Nigrolineaxanthone V and Cisplatin Face Off in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for more effective and less toxic cancer therapeutics, natural compounds are a promising frontier. This guide provides a comparative analysis of the cytotoxic effects of Nigrolineaxanthone V, a member of the xanthone family of organic compounds, and cisplatin, a long-established chemotherapeutic agent. While direct comparative studies on this compound are limited, this report synthesizes available data on closely related xanthones and cisplatin to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance in preclinical settings.

Quantitative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the IC50 values for various xanthones, including those structurally related to this compound, and cisplatin against a range of human cancer cell lines. It is important to note that direct IC50 comparisons can be influenced by variations in experimental conditions, including incubation times and the specific assays used.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
Related Xanthones
Nigrolineaxanthone EKBEpidermoid Carcinoma1.45 - 9.46Not Specified
HeLa S-3Cervical Carcinoma1.45 - 9.46Not Specified
HT-29Colon Adenocarcinoma1.45 - 9.46Not Specified
MCF-7Breast Adenocarcinoma1.45 - 9.46Not Specified
HepG-2Liver Carcinoma1.45 - 9.46Not Specified
IsojacareubinHEYOvarian CancerPotent24 & 48
ES-2Ovarian CancerPotent24 & 48
Cisplatin
A549Lung Carcinoma7.49 ± 0.1648
A549Lung Carcinoma9.79 ± 0.6372
BxPC-3Pancreatic Adenocarcinoma5.96 ± 2.3248
MIA PaCa-2Pancreatic Adenocarcinoma7.36 ± 3.1148
YAPCPancreatic Adenocarcinoma56.7 ± 9.5248
PANC-1Pancreatic Adenocarcinoma100 ± 7.6848
SiHaCervical Squamous Carcinoma>10.67 (as TQ)72
BEAS-2BNormal Lung Epithelium4.1572

Note: Data for this compound is not directly available. The table includes data for related xanthones to provide a contextual comparison. The cytotoxicity of cisplatin can vary significantly between cell lines, with some showing high resistance[1]. For instance, pancreatic cancer cell lines YAPC and PANC-1 demonstrate notable resistance to cisplatin[1].

Experimental Protocols

The evaluation of cytotoxicity is predominantly conducted through in vitro cell viability assays. The following is a detailed methodology for the widely used MTT assay, as described in the cited literature.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a xanthone or cisplatin) and a vehicle control.

  • Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for another few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, producing a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Mechanisms of Action

Understanding the molecular pathways through which these compounds induce cell death is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining cytotoxicity and the proposed signaling pathways for xanthones and the established mechanism for cisplatin.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed Cells in 96-well Plates cell_culture->seeding adhesion 24h Adhesion seeding->adhesion treatment Add Compound to Cells adhesion->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (3-4h) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance viability_calc Calculate % Viability read_absorbance->viability_calc ic50_calc Determine IC50 viability_calc->ic50_calc xanthone_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Xanthone Xanthone Receptor Receptor Xanthone->Receptor Bax Bax Xanthone->Bax Bcl2 Bcl-2 Xanthone->Bcl2 PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ERK ERK MAPK->ERK CytochromeC Cytochrome c Bax->CytochromeC Bcl2->CytochromeC PARP PARP CytochromeC->PARP Apoptosis Apoptosis PARP->Apoptosis cisplatin_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_ext Cisplatin Cisplatin_int Activated Cisplatin Cisplatin_ext->Cisplatin_int DNA DNA Cisplatin_int->DNA DNA_adducts DNA Adducts DNA->DNA_adducts Cross-linking DNA_repair DNA Repair Mechanisms DNA_adducts->DNA_repair Replication_block Replication Block DNA_adducts->Replication_block DNA_repair->DNA_adducts Inhibition Apoptosis Apoptosis Replication_block->Apoptosis

References

A Comparative Analysis of the Biological Activities of Nigrolineaxanthone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various Nigrolineaxanthone isomers, a class of xanthones isolated from Garcinia nigrolineata. The information presented herein is compiled from recent scientific literature to aid researchers in understanding the potential therapeutic applications of these compounds. This document summarizes key experimental data on their cytotoxic and antibacterial properties and provides an overview of the experimental methodologies employed. Furthermore, it visualizes the potential signaling pathways through which these isomers may exert their effects.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the cytotoxic and antibacterial activities of Nigrolineaxanthone isomers and other xanthones isolated from Garcinia nigrolineata.

Cytotoxic Activity of Xanthones from Garcinia nigrolineata
CompoundCancer Cell LineIC50 (µM)Reference
Nigrolineaxanthone AA--[1]
Compound 2K562 (Leukemic Cancer)4.4 ± 0.3[1][2]
Compound 10SW480 (Colon Cancer)4.3 ± 0.1[1]
Compound 10A549 (Lung Cancer)4.3 ± 0.2[2]
Compound 11--[1][2]
Compound 12--[1]
Compound 16--[1]
Compound 17--[1]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher cytotoxic activity. The specific isomers for compounds 2, 10, 11, 12, 16, and 17 were not explicitly named as "Nigrolineaxanthone [isomer letter]" in the initial search results but were isolated from Garcinia nigrolineata in the same studies as Nigrolineaxanthone AA.

Antibacterial Activity of Nigrolineaxanthone Isomers

Ten new 1,3,5-trioxygenated xanthones, designated as Nigrolineaxanthones J-S, were isolated from the leaves of Garcinia nigrolineata.[3] Among these, Nigrolineaxanthone N demonstrated notable antibacterial activity.

IsomerBacterial StrainActivity
Nigrolineaxanthone NMethicillin-resistant Staphylococcus aureus (MRSA)Significant antibacterial activity

While the study highlighted the significant activity of Nigrolineaxanthone N, specific Minimum Inhibitory Concentration (MIC) values were not provided in the initial search results.[3] Another study reported an MIC value of 4 µg/mL for Nigrolineaxanthone I against MRSA.[4]

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature for assessing the biological activity of xanthones.

Antibacterial Activity Assessment (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., MRSA) is prepared in a suitable broth and its concentration is adjusted to a standard (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The Nigrolineaxanthone isomer is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, K562, SW480) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Nigrolineaxanthone isomers and incubated for a specific period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a proposed signaling pathway potentially affected by Nigrolineaxanthone isomers and a general experimental workflow for assessing their biological activity.

G cluster_workflow Experimental Workflow for Biological Activity Screening A Isolation of Nigrolineaxanthone Isomers B Antibacterial Screening A->B C Cytotoxicity Screening A->C D MIC Determination (e.g., Broth Microdilution) B->D E IC50 Determination (e.g., MTT Assay) C->E F Mechanism of Action Studies (e.g., Signaling Pathway Analysis) D->F E->F

Experimental Workflow Diagram

G cluster_pathway Proposed Signaling Pathways Modulated by Xanthones cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Xanthone Nigrolineaxanthone Isomers PI3K PI3K Xanthone->PI3K Inhibits Ras Ras Xanthone->Ras Modulates Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibition Raf Raf Ras->Raf Modulation MEK MEK Raf->MEK Modulation ERK ERK MEK->ERK Modulation Proliferation_Survival_MAPK Cell Proliferation & Survival ERK->Proliferation_Survival_MAPK Modulation

Proposed Signaling Pathways

Disclaimer: The signaling pathway diagram represents a generalized model based on the known activities of xanthones. The specific effects of individual Nigrolineaxanthone isomers on these pathways require further investigation.

This guide is intended to be a starting point for researchers interested in the biological activities of Nigrolineaxanthone isomers. The compiled data and protocols can aid in the design of future studies to further elucidate the therapeutic potential of these natural compounds.

References

Correlation of In Vitro and In Vivo Efficacy of Nigrolineaxanthone V and Related Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative overview of the efficacy of xanthones isolated from Garcinia nigrolineata, with a focus on providing context for the potential therapeutic value of Nigrolineaxanthone V. Due to a lack of specific published data on the in vitro and in vivo efficacy of this compound, this document leverages available research on structurally related xanthones from the same plant species and other well-characterized xanthones to offer a comparative perspective.

Introduction

This compound is a member of the xanthone family, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are abundantly found in nature, particularly in the family Clusiaceae, to which the Garcinia genus belongs. While this compound has been isolated from Garcinia nigrolineata, its specific bioactivity profile remains largely uncharacterized in publicly available literature.[1] This guide, therefore, aims to provide a useful comparative framework by summarizing the efficacy of other xanthones from Garcinia nigrolineata and the well-studied α-mangostin, another prominent xanthone.

Data Presentation: A Comparative Look at Xanthone Efficacy

The following tables summarize the available quantitative data for various xanthones, offering a basis for hypothesizing the potential activities of this compound.

Table 1: Comparative In Vitro Efficacy of Xanthones from Garcinia nigrolineata

CompoundAssayCell Line/TargetIC50 Value (µM)Reference
Nigrolineaxanthone NAntibacterialMethicillin-resistant Staphylococcus aureusSignificant activity (exact IC50 not specified)[2]
Compound 10 (from G. nigrolineata)CytotoxicityA549 (Lung Cancer)4.3 ± 0.2[3]
Compound 2 (from G. nigrolineata)CytotoxicityK562 (Leukemic Cancer)4.4 ± 0.3[3]
Compound 12 (from G. nigrolineata)α-Glucosidase Inhibition-25.8 ± 0.2[3][4]
Compound 16 (from G. nigrolineata)α-Amylase Inhibition-124.8 ± 0.7[3][4]
Compound 17 (from G. nigrolineata)Glycation Inhibition-44.4 ± 1.1[3][4]
Xanthone 5 (from G. nigrolineata)MAO-A Inhibition-High potency[5]
Xanthone 5 (from G. nigrolineata)MAO-B Inhibition-High potency[5]
Xanthone 2 (from G. nigrolineata)Aβ Aggregation Inhibition-Good inhibitory activity[5]

Table 2: Comparative In Vivo Efficacy of Garcinia nigrolineata Extract and a Related Xanthone

SubstanceAnimal ModelDosageKey FindingsReference
G. nigrolineata Bark Resin ExtractMice (Chronic Stress-Induced Memory Deficit)Not specifiedReversed learning and memory deficits through reduced oxidative stress in the frontal cortex and hippocampus.[5][6]
Oliganthin H (from Garcinia oligantha)Zebrafish (PTZ-induced convulsions)12.5 µM and 25 µMSignificantly suppressed convulsant behavior and reduced seizure activity.[7]

Experimental Protocols

The methodologies employed in the cited studies form the basis of our understanding of the presented data. Below are detailed protocols representative of those used to evaluate the efficacy of xanthones.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A549, K562) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound or other xanthones) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

2. In Vivo Acute Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Animals: Healthy, nulliparous, and non-pregnant female mice or rats are used. The animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.

  • Dosing: A single animal is dosed with the test substance at a defined starting dose level. The animal is observed for signs of toxicity and mortality for up to 48 hours.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Observation: This sequential dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or five reversals in outcome have occurred).

  • LD50 Estimation: The LD50 (median lethal dose) is then calculated using the maximum likelihood method.

Visualizing Experimental Workflows and Potential Mechanisms

To better illustrate the processes involved in drug discovery from natural products and potential mechanisms of action, the following diagrams are provided.

G cluster_extraction Extraction and Isolation cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies plant_material Garcinia nigrolineata Plant Material crude_extract Crude Extract plant_material->crude_extract fractionation Fractionation (e.g., Chromatography) crude_extract->fractionation isolated_compounds Isolated Xanthones (e.g., this compound) fractionation->isolated_compounds cytotoxicity Cytotoxicity Assays (e.g., MTT) isolated_compounds->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., α-glucosidase) isolated_compounds->enzyme_inhibition antioxidant Antioxidant Assays (e.g., DPPH) isolated_compounds->antioxidant toxicity_study Acute/Chronic Toxicity Studies cytotoxicity->toxicity_study Promising Compounds efficacy_model Disease Models (e.g., Cancer, Diabetes) enzyme_inhibition->efficacy_model Promising Compounds antioxidant->efficacy_model Promising Compounds

Caption: Experimental workflow for the discovery and evaluation of bioactive compounds from natural sources.

G Xanthone Xanthone (e.g., this compound) ROS Reactive Oxygen Species (ROS) Xanthone->ROS Scavenges NFkB NF-κB Signaling Pathway Xanthone->NFkB Inhibits ROS->NFkB Activates Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription Inflammation Inflammation Inflammatory_Cytokines->Inflammation Cellular_Damage->Inflammation

Caption: Hypothesized anti-inflammatory and antioxidant signaling pathway for xanthones.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently unavailable, the data from related xanthones isolated from Garcinia nigrolineata and other Garcinia species suggest a promising potential for bioactivity. The demonstrated cytotoxic, anti-diabetic, and neuroprotective-related activities of its sister compounds provide a strong rationale for future investigations into the therapeutic properties of this compound. Further research is warranted to elucidate its specific mechanisms of action and to correlate its in vitro activities with in vivo efficacy in relevant disease models. This comparative guide serves as a foundational resource for researchers aiming to explore the pharmacological potential of this and other related natural products.

References

Comparative Antimicrobial Spectrum of Nigrolineaxanthone V and Standard Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific experimental data on the antimicrobial spectrum of Nigrolineaxanthone V is not available in the public domain. This guide presents data for closely related compounds, Nigrolineaxanthone N and Nigrolineaxanthone F, isolated from the same plant species, Garcinia nigrolineata. This information is intended to provide a preliminary indication of potential antimicrobial activity and should be a basis for further specific investigation of this compound.

This guide provides a comparative analysis of the antimicrobial activity of Nigrolineaxanthone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and compares it with the activity of common antimicrobial agents against susceptible bacterial and fungal strains. The data is compiled from published research to assist researchers, scientists, and drug development professionals in evaluating the potential of this class of compounds.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of Nigrolineaxanthone N and F has been evaluated against MRSA, a significant Gram-positive pathogen. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these compounds and compares them with standard antibiotics and an antifungal agent against their respective susceptible target organisms.

Compound/DrugTarget OrganismMIC (µg/mL)
Nigrolineaxanthone N Methicillin-Resistant Staphylococcus aureus4
Nigrolineaxanthone F Methicillin-Resistant Staphylococcus aureus2
Vancomycin Staphylococcus aureus (susceptible)≤2
Ampicillin Staphylococcus aureus (susceptible)0.6 - 1
Ciprofloxacin Staphylococcus aureus (susceptible)0.6
Fluconazole Candida albicans (susceptible)0.5 - 2

Experimental Protocols

The following are detailed methodologies for standard antimicrobial susceptibility testing that are commonly cited in the evaluation of novel antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration of an antimicrobial agent against a specific microorganism.[1][2][3]

a. Preparation of Materials:

  • Microorganism: A pure culture of the test organism is grown overnight on an appropriate agar medium.

  • Inoculum Preparation: A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent: A stock solution of the test compound (e.g., Nigrolineaxanthone) is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Controls: A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are included.

b. Procedure:

  • 100 µL of sterile broth is added to each well of a 96-well microtiter plate.

  • 100 µL of the antimicrobial stock solution is added to the first well and mixed.

  • A serial two-fold dilution is performed by transferring 100 µL from the first well to the second, and so on, down the plate. The last 100 µL from the final dilution well is discarded.

  • 100 µL of the standardized inoculum is added to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.

  • The plate is incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[2]

c. Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[5][6][7]

a. Preparation of Materials:

  • Microorganism: A standardized inoculum is prepared as described for the MIC assay (0.5 McFarland standard).

  • Agar Medium: Mueller-Hinton agar plates are used for this assay. The agar should be poured to a uniform depth of 4 mm.[6]

  • Antimicrobial Disks: Filter paper disks impregnated with a standard concentration of the antimicrobial agent are used.

b. Procedure:

  • A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing it against the inside of the tube.

  • The swab is used to evenly inoculate the entire surface of the Mueller-Hinton agar plate to create a bacterial lawn.[8]

  • The plate is allowed to dry for a few minutes.

  • Using sterile forceps, the antimicrobial disks are placed on the surface of the agar, ensuring firm contact.

  • The plate is incubated at 35-37°C for 18-24 hours.

c. Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.

Antimicrobial_Spectrum_Workflow cluster_data Data Analysis & Interpretation TestCompound Test Compound (this compound) MIC MIC Assay (Broth Microdilution) TestCompound->MIC DiskDiffusion Disk Diffusion Assay (Kirby-Bauer) TestCompound->DiskDiffusion Microorganism Microorganism Cultures (Bacteria & Fungi) Microorganism->MIC Microorganism->DiskDiffusion Media Growth Media (Broth & Agar) Media->MIC Media->DiskDiffusion MIC_Value Determine MIC Value MIC->MIC_Value ZoneDiameter Measure Zone of Inhibition DiskDiffusion->ZoneDiameter Interpretation Interpret Susceptibility (Susceptible, Intermediate, Resistant) MIC_Value->Interpretation ZoneDiameter->Interpretation

Caption: Workflow for Antimicrobial Spectrum Determination.

References

Assessing the Reproducibility of Nigrolineaxanthone V Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the synthetic chemistry of Nigrolineaxanthone V, a naturally occurring xanthone derivative. Despite its isolation from plant sources and its availability from chemical suppliers, to date, no published total synthesis or reproducible synthetic methodology for this compound has been reported in peer-reviewed literature.

This compound is a member of the xanthone family of organic compounds, which are known for their diverse biological activities. It has been successfully isolated from the stem bark of Garcinia nigrolineata and the bark of Garcinia cochinchinensis.[1][2] While the isolation and characterization of this compound from these natural sources are documented, detailed methods for its chemical synthesis remain elusive.

For researchers, scientists, and drug development professionals, the absence of a reported synthetic route presents both a challenge and an opportunity. Without established synthesis protocols, assessing the reproducibility of different methods is not possible. This guide, therefore, serves to highlight the current state of knowledge and underscore the need for the development of a robust and reproducible synthesis of this compound.

Current Status: Isolation from Natural Sources

Multiple studies have detailed the isolation of this compound from various parts of plants belonging to the Garcinia genus. These methods typically involve extraction from the plant material followed by chromatographic purification.

Table 1: Documented Natural Sources of this compound

Plant SourcePlant PartReference
Garcinia nigrolineataStem Bark[1]
Garcinia cochinchinensisBark[2]

While isolation from natural sources provides access to the compound for initial studies, it is often not a scalable or reproducible method for obtaining large quantities required for extensive research and drug development.

The Path Forward: A Call for Synthetic Exploration

The development of a total synthesis for this compound would be a significant contribution to the field of medicinal chemistry. A reproducible synthetic route would enable:

  • Scalable Production: Facilitate the production of larger quantities of this compound for in-depth biological evaluation.

  • Analog Development: Allow for the synthesis of structural analogs to explore structure-activity relationships (SAR) and optimize for desired therapeutic properties.

  • Confirmation of Structure: Provide ultimate proof of the assigned chemical structure.

Researchers interested in pursuing the synthesis of this compound may consider various established strategies for xanthone synthesis as a starting point. A generalized workflow for xanthone synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_modification Functional Group Interconversion cluster_final Final Product A Precursor A (e.g., Substituted Phenol) C Formation of Benzophenone Intermediate A->C Coupling Reaction B Precursor B (e.g., Substituted Benzoic Acid) B->C D Cyclization to Xanthone Core C->D e.g., Dehydrative Cyclization E Introduction/Modification of Substituents D->E e.g., Alkylation, Acylation F This compound E->F

Caption: A generalized workflow for the synthesis of xanthone derivatives.

The current body of scientific literature does not contain any published methods for the total synthesis of this compound. Therefore, a comparison of the reproducibility of different synthetic methods is not feasible at this time. The information provided herein is intended to inform researchers of this knowledge gap and to encourage the development of a novel and reproducible synthetic route for this promising natural product. Such a development would be a critical step in unlocking the full therapeutic potential of this compound and its derivatives.

References

Safety Operating Guide

Prudent Disposal of Nigrolineaxanthone V: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Nigrolineaxanthone V. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general properties of the xanthone chemical class and data on related Nigrolineaxanthone compounds. Extreme caution is advised when handling this and other novel or uncharacterized substances.

I. Understanding the Hazard Profile

Table 1: Cytotoxic Activity of Nigrolineaxanthone Derivatives

CompoundCell LineIC50 (µM)Reference
Nigrolineaxanthone JA549 (Lung Cancer)4.3 ± 0.2[1]
Nigrolineaxanthone KK562 (Leukemia)4.4 ± 0.3[1]
Nigrolineaxanthone NMethicillin-resistant Staphylococcus aureusSignificant antibacterial activity[2]
Unnamed NigrolineaxanthoneSW480 (Colon Cancer)4.3 ± 0.1[3]

II. Personal Protective Equipment (PPE) and Handling

Due to the potential hazards, stringent adherence to safety protocols is mandatory when handling this compound.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous chemical waste.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • Collect liquid waste (e.g., solutions containing this compound) in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Labeling:

    • Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potentially Cytotoxic").

    • Include the date of accumulation and the name of the principal investigator or lab group.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this compound down the drain or in regular trash.

    • Professional disposal by a licensed hazardous material disposal company is required. Incineration in a facility with an afterburner and scrubber is a suitable disposal method for this class of compounds.

IV. Experimental Workflow for Uncharacterized Chemical Disposal

The following diagram outlines the decision-making process for the disposal of a novel or uncharacterized chemical like this compound.

cluster_0 Disposal Workflow for Novel Compounds start Start: Novel Compound (this compound) for Disposal sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS Section 13 for disposal procedures. sds_check->sds_yes Yes sds_no No specific SDS found. sds_check->sds_no No end End of Disposal Process sds_yes->end class_info Gather information on the chemical class (Xanthones). sds_no->class_info lit_review Review literature for toxicity data on related compounds. class_info->lit_review hazard_assess Assume hazardous properties based on available data (e.g., cytotoxic). lit_review->hazard_assess waste_protocol Follow institutional hazardous waste disposal protocol. hazard_assess->waste_protocol segregate Segregate waste into dedicated, labeled containers. waste_protocol->segregate ehs_contact Contact Environmental Health & Safety (EHS) for pickup and final disposal. segregate->ehs_contact ehs_contact->end

Caption: Disposal workflow for a novel compound without a specific SDS.

Disclaimer: This information is intended as a guide and does not replace a formal hazard assessment or the requirements of your institution's safety policies and local regulations. Always consult with your EHS department for specific guidance on hazardous waste disposal.

References

Personal protective equipment for handling Nigrolineaxanthone V

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of Nigrolineaxanthone V. As a xanthone derivative with potential cytotoxic properties, it is imperative to handle this compound with the utmost care to minimize exposure risks.[1][2][3] The following procedures are based on established safety protocols for cytotoxic agents.[4][5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary line of defense against exposure to potentially hazardous compounds.[5][7] All personnel must be trained in the proper selection and use of PPE before handling this compound.[5] The following table summarizes the recommended PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Low-Risk Activities (e.g., handling sealed containers, transport within the lab)- Nitrile gloves (single pair)
Moderate-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure)- Double-gloving with chemotherapy-rated gloves- Disposable, fluid-resistant gown with closed front and cuffed sleeves- ANSI-approved safety glasses with side shields or splash goggles
High-Risk Activities (e.g., potential for aerosol generation, cleaning spills)- Double-gloving with chemotherapy-rated gloves- Disposable, fluid-resistant gown with closed front and cuffed sleeves- Full-face shield or splash goggles worn with a surgical mask- NIOSH-approved respirator (e.g., N95) if significant aerosolization is possible

Note: Gloves should be changed immediately if contaminated and every 30-60 minutes during continuous use. All PPE should be disposed of as cytotoxic waste after use.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is crucial to ensure a safe laboratory environment when working with this compound.

1. Engineering Controls and Designated Areas:

  • All work involving the handling of powdered this compound or the preparation of concentrated solutions should be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[8]

2. Handling Procedures:

  • Receiving and Unpacking: Upon receipt, inspect the container for any signs of damage or leakage. Wear a single pair of nitrile gloves when handling the sealed primary container.

  • Weighing: Conduct all weighing of powdered this compound within a chemical fume hood or other ventilated enclosure. Use a dedicated set of utensils (spatula, weigh boat) that are either disposable or can be decontaminated after use.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the powdered compound slowly to avoid aerosolization.

  • General Handling: Always wear the appropriate PPE as outlined in the table above. Avoid skin and eye contact.[8] Do not eat, drink, or smoke in areas where this compound is handled.

3. Spill Management:

  • In the event of a spill, immediately evacuate and restrict access to the affected area.

  • Assemble a spill kit containing absorbent pads, appropriate PPE, and designated waste bags.

  • For small spills, don the high-risk PPE, cover the spill with absorbent material, and carefully clean the area from the outer edge towards the center.

  • For large spills, evacuate the area and contact the institutional safety office.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.[6][7]

4. Disposal Plan:

  • All solid and liquid waste contaminated with this compound must be disposed of as cytotoxic or hazardous chemical waste in accordance with institutional and local regulations.

  • Contaminated materials include, but are not limited to:

    • Unused or expired compound

    • Empty vials and containers

    • Contaminated PPE (gloves, gowns, etc.)

    • Disposable labware (pipette tips, tubes, etc.)

    • Spill cleanup materials

  • Use clearly labeled, leak-proof, and puncture-resistant containers for waste collection. Do not mix cytotoxic waste with general laboratory waste.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Container DonPPE Don Appropriate PPE Receive->DonPPE Weigh Weigh Compound in Fume Hood DonPPE->Weigh PrepareSol Prepare Solution in Fume Hood Weigh->PrepareSol ConductExp Conduct Experiment PrepareSol->ConductExp Decontaminate Decontaminate Work Area ConductExp->Decontaminate Spill Spill Occurs? ConductExp->Spill Potential DoffPPE Doff & Dispose of PPE Decontaminate->DoffPPE DisposeWaste Dispose of Cytotoxic Waste DoffPPE->DisposeWaste Spill->Decontaminate Follow Spill Protocol

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nigrolineaxanthone V
Reactant of Route 2
Reactant of Route 2
Nigrolineaxanthone V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.